4-Phenylthiazole-2-carbonylchloride
Description
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Properties
Molecular Formula |
C10H6ClNOS |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
LTOGAISOCVXTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Phenylthiazole-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This guide provides an in-depth analysis of 4-Phenylthiazole-2-carbonyl chloride, a highly valuable and reactive building block for medicinal chemistry and drug discovery. We will explore its synthesis from its carboxylic acid precursor, delve into its characteristic reactions, and contextualize its utility through the diverse biological activities exhibited by its derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the 4-phenylthiazole scaffold in the design of novel therapeutic agents.
The Strategic Importance of the 4-Phenylthiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This scaffold is present in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
The 4-phenyl substitution on the thiazole ring is a particularly privileged motif. The phenyl group provides a vector for molecular extension, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. Consequently, 4-Phenylthiazole-2-carbonyl chloride emerges not merely as a chemical intermediate, but as a strategic tool for rapidly generating libraries of structurally diverse compounds with high potential for biological activity.[5][6]
Synthesis and Physicochemical Properties
The direct synthesis and isolation of 4-Phenylthiazole-2-carbonyl chloride is predicated on the preparation of its stable carboxylic acid precursor, 4-Phenyl-1,3-thiazole-2-carboxylic acid.
Synthesis Pathway
The conversion is a robust two-stage process, beginning with the foundational Hantzsch thiazole synthesis to create the core structure, followed by a standard conversion to the highly reactive acyl chloride.
Caption: Synthetic workflow for 4-Phenylthiazole-2-carbonyl chloride.
Experimental Protocol: Synthesis of 4-Phenyl-1,3-thiazole-2-carboxylic acid (Precursor)
This protocol is adapted from established methodologies for thiazole synthesis.[7]
-
Reaction Setup: To a round-bottom flask, add thiobenzamide (1.0 eq) and absolute ethanol. Stir until the thiobenzamide is fully dissolved.
-
Reagent Addition: Slowly add a solution of bromopyruvic acid (1.1 eq) in ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether to remove impurities.
-
Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Phenyl-1,3-thiazole-2-carboxylic acid.
Experimental Protocol: Conversion to 4-Phenylthiazole-2-carbonyl chloride
This procedure employs thionyl chloride, a common and highly effective chlorinating agent.[8][9] The choice of thionyl chloride is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[8][10]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-Phenyl-1,3-thiazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux: Gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Phenylthiazole-2-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.
Physicochemical Data
| Property | 4-Phenyl-1,3-thiazole-2-carboxylic acid | 4-Phenylthiazole-2-carbonyl chloride |
| CAS Number | 59020-44-9[11] | Not assigned (transient intermediate) |
| Molecular Formula | C₁₀H₇NO₂S[11] | C₁₀H₆ClNOS |
| Molecular Weight | 205.24 g/mol [11] | 223.68 g/mol |
| Appearance | White crystalline powder[11] | Pale yellow oil or low-melting solid |
| Key IR Peaks (cm⁻¹) | ~1700 (C=O, acid), ~3000 (O-H, broad) | ~1770 (C=O, acyl chloride) |
Core Reactivity and Mechanistic Rationale
The synthetic utility of 4-Phenylthiazole-2-carbonyl chloride is dominated by its high reactivity as an electrophile in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the adjacent chlorine atom and the thiazole ring polarizes the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Caption: Key reactivity pathways for 4-Phenylthiazole-2-carbonyl chloride.
Amide Bond Formation: The Workhorse Reaction
The reaction with primary or secondary amines to form amides is the most pivotal application in drug discovery. This allows for the systematic exploration of the chemical space around the thiazole core.
Causality: Acyl chlorides are significantly more reactive than their parent carboxylic acids. This heightened reactivity enables amide formation with even weakly nucleophilic amines (e.g., anilines) under mild conditions, often at room temperature. This is critical for complex molecule synthesis where harsh conditions could degrade other functional groups.
General Protocol: Amide Synthesis
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM or THF) in a flask under an inert atmosphere (N₂ or Argon). Cool the mixture to 0°C.
-
Addition: Add a solution of crude 4-Phenylthiazole-2-carbonyl chloride (~1.1 eq) in the same anhydrous solvent dropwise to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Medicinal Chemistry: A Survey of Biological Activity
Derivatives synthesized from 4-Phenylthiazole-2-carbonyl chloride tap into a rich history of biological activity associated with this scaffold.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 4-phenylthiazole derivatives against a range of cancer cell lines.[5][7] The mechanism often involves the induction of apoptosis.[5] The ability to easily synthesize a variety of amide derivatives allows for structure-activity relationship (SAR) studies to optimize potency and selectivity.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-phenylthiazol-2-yl)isoindoline-1,3-diones | LNCaP (Prostate) | 9.56 | [6] |
| N-(4-phenylthiazol-2-yl)butanamide Metal Complex | HCT-116 (Colon) | Varies | [6] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | MCF-7 (Breast) | >50 | [7] |
Antimicrobial and Antifungal Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[4][6] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] For instance, certain aminothiazole conjugated nitrofurans show potent activity against Mycobacterium tuberculosis and Staphylococcus aureus.[6]
Caption: Postulated pro-apoptotic mechanism for anticancer thiazole derivatives.[5]
Anti-inflammatory and Other Activities
Thiazole-containing compounds are also recognized for their anti-inflammatory effects.[1][2] Beyond this, the scaffold has been explored for antiviral, antidiabetic, and anti-Alzheimer's applications, highlighting its versatility.[2][3]
A Note on Metabolism and Toxicity
While the thiazole ring is generally stable, it is considered a "structural alert" in drug discovery. It can undergo biotransformation, such as epoxidation or S-oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites that can cause toxicity.[13] Therefore, metabolic stability and safety profiling are crucial steps in the development of any drug candidate based on this scaffold.
Conclusion
4-Phenylthiazole-2-carbonyl chloride is a potent and versatile reagent that serves as a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis and high reactivity in nucleophilic acyl substitution reactions, particularly amide bond formation, make it an indispensable tool for medicinal chemists. By leveraging this building block, researchers can efficiently generate and optimize compound libraries targeting a wide spectrum of diseases, from cancer to infectious and inflammatory conditions. A thorough understanding of its synthesis, reactivity, and the biological potential of its derivatives is essential for any scientist working at the forefront of modern drug discovery.
References
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Ahmad, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Mini-Reviews in Medicinal Chemistry, 24(13), 1365-1385. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
dos Santos, G. P., et al. (2024). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Retrieved from [Link]
-
Akter, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 1636-1647. Retrieved from [Link]
-
Sharma, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Retrieved from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Retrieved from [Link]
-
Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. Retrieved from [Link]
-
Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 266-273. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
Kumar, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2373-2386. Retrieved from [Link]
-
Gomaa, A. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 430. Retrieved from [Link]
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The 4-Phenylthiazole Scaffold: A Technical Guide to SAR and Synthetic Utility
Topic: Structure-Activity Relationship (SAR) of the 4-Phenylthiazole Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Architecture
In medicinal chemistry, the 4-phenylthiazole moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to act as a rigid, planar linker that orients substituents into specific vectors, facilitating
This guide dissects the structure-activity relationships (SAR) of this scaffold, focusing on its two primary therapeutic vectors: Kinase Inhibition (Anticancer) and Antimicrobial Efficacy .
Synthetic Access: The Hantzsch Protocol
Reliable SAR exploration requires a robust synthetic route. The Hantzsch Thiazole Synthesis remains the gold standard due to its modularity, allowing independent variation of the phenyl ring (via
Core Reaction Mechanism
The synthesis proceeds via a condensation reaction between an
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S 2). -
Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Visualization: Hantzsch Pathway
Caption: The Hantzsch synthesis pathway, highlighting the modular assembly of the thiazole core from haloketones and thioureas.
The SAR Atlas: Mapping the Pharmacophore
The biological activity of 4-phenylthiazole is dictated by substitutions at three critical positions.
Position C2: The "Head" (Interaction Domain)
This is the primary vector for hydrogen bonding.
-
Amino (-NH2): Essential for H-bond donor capability. Often forms a "hinge-binding" motif in kinase inhibitors (e.g., ATP binding sites).
-
Hydrazinyl (-NH-NH2): Extends the linker length, allowing access to accessory pockets. Hydrazones formed here are potent antimicrobial agents.[2]
-
Acylamino (-NH-CO-R): Increases lipophilicity and metabolic stability. Found in tubulin polymerization inhibitors.[3]
Position C4: The "Anchor" (Hydrophobic Domain)
The phenyl ring at C4 is the scaffold's hydrophobic anchor.
-
Unsubstituted Phenyl: Provides baseline
stacking interactions. -
4-F / 4-Cl (Para-halogen): Significantly enhances metabolic stability (blocking para-hydroxylation) and lipophilicity.
-
4-OMe (Para-methoxy): Electron-donating groups here can enhance antiproliferative activity against specific cell lines (e.g., MCF-7) but may reduce metabolic half-life.
Position C5: The "Tail" (Modulation Domain)
-
Hydrogen (H): Most common. Maintains planarity.
-
Methyl (CH3): Can restrict bond rotation of the C4-phenyl group, locking the conformation.
-
Halogen (Br/Cl): Generally reduces activity in kinase targets due to steric clashes but may enhance antifungal efficacy.
Visualization: SAR Logic Map
Caption: Structural dissection of the 4-phenylthiazole scaffold, mapping chemical modifications to biological effects.
Therapeutic Applications & Mechanisms[2][3]
Anticancer: Kinase Inhibition (EGFR / Aurora-A)
The 2-amino-4-phenylthiazole motif mimics the adenine ring of ATP.
-
Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR, Aurora-A).
-
Key Interaction: The Thiazole N3 and the C2-NH group form a donor-acceptor pair that H-bonds with the kinase "hinge" region amino acids (e.g., Met793 in EGFR).
-
Data Insight: Compounds with electron-withdrawing groups (EWG) like
or on the C4-phenyl ring often show lower values due to enhanced electronic complementarity with the hydrophobic pocket.
Antimicrobial: DNA Gyrase Targeting[2]
-
Mechanism: Inhibition of bacterial DNA gyrase B subunit.
-
Key Interaction: The C4-phenyl group occupies the hydrophobic pocket of the enzyme, while the C2-linker extends to interact with Asp73 (crucial for ATPase activity).
-
Data Insight: 2-(2-arylidenehydrazinyl) derivatives show superior broad-spectrum activity compared to simple amines.
Data Summary Table: Substituent Effects
| Position | Substituent | Effect on Anticancer Activity (Kinase) | Effect on Antimicrobial Activity |
| C2 | High (Hinge binding) | Moderate | |
| C2 | Moderate (Steric bulk issues) | High (Accesses auxiliary pockets) | |
| C4 | Baseline | Baseline | |
| C4 | High (Metabolic block) | High | |
| C4 | High (Specific targets like MCF-7) | Moderate | |
| C5 | Variable (Target dependent) | Low/Neutral |
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
Rationale: This protocol yields a versatile intermediate for both anticancer and antimicrobial libraries.
Reagents:
-
4-Fluoroacetophenone (10 mmol)
-
Thiourea (20 mmol)
-
Iodine (10 mmol)
-
Ethanol (50 mL)
Procedure:
-
Dissolution: Dissolve 4-fluoroacetophenone (1.38 g) in 50 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add thiourea (1.52 g) and iodine (2.54 g).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). -
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Neutralization: Basify with ammonium hydroxide (
) until pH ~8. A precipitate will form.[4][5] -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Verify structure via
-NMR (Characteristic thiazole proton singlet at ~7.0–7.5 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Standard validation for anticancer efficacy.
Materials:
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Procedure:
-
Seeding: Seed cells in 96-well plates (
cells/well) and incubate for 24h at , 5% . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove media and add 100
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis.
References
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PubMed Central (PMC) URL:[Link]2]
-
Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR Source: ResearchGate URL:[2][6][Link]2]
-
Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine Source: PubMed URL:[2][Link]2]
-
Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells Source: ResearchGate URL:[2][6][Link]2]
Sources
Electronic Properties of the 4-Phenylthiazole Ring System
The following technical guide details the electronic properties, reactivity, and applications of the 4-phenylthiazole ring system.
Technical Guide for Research & Development
Executive Summary
The 4-phenylthiazole scaffold (CAS: 1826-12-6) represents a critical pharmacophore and optoelectronic building block.[] Distinguished by the conjugation between the electron-deficient thiazole heterocycle and the electron-rich phenyl ring, this system offers a tunable electronic axis. Unlike its 2-phenyl or 5-phenyl isomers, the 4-phenyl congener possesses unique steric and electronic vectors that make it a preferred bioisostere for benzamides and a core unit in "push-pull" organic semiconductors.[] This guide analyzes its fundamental electronic architecture, spectroscopic signatures, and synthetic pathways.
Fundamental Electronic Architecture
Aromaticity and Conjugation
The 4-phenylthiazole system is a bicyclic-like conjugated structure comprising a
-
Thiazole Core: The thiazole ring is aromatic (6
-electrons: 4 from carbons/nitrogen, 2 from sulfur lone pair).[] The nitrogen atom (sp ) contributes one electron to the -system and retains a lone pair in the molecular plane (orthogonal), responsible for basicity. -
C4-Phenyl Interaction: The bond between the thiazole C4 and the phenyl ipso-carbon allows for rotation, but the lowest energy conformer is typically planar or near-planar to maximize orbital overlap (
-conjugation).[] -
Vector Analysis: The phenyl ring acts as a weak electron donor via resonance (+M effect) into the electron-deficient thiazole ring, but also exerts an inductive withdrawal (-I) due to the sp
carbon.
Dipole Moment & Electrostatics
The dipole moment (
-
Thiazole Base:
D (directed from Sulfur towards Nitrogen).[][2] -
4-Phenylthiazole: The introduction of the phenyl group at C4 modifies this vector. Experimental and DFT studies place the dipole moment in the range of 2.0 – 2.5 D , depending on the solvent environment. The vector generally points from the phenyl ring towards the thiazole nitrogen/sulfur region.
Frontier Molecular Orbitals (FMO)
The reactivity and optical properties are governed by the HOMO-LUMO gap.
-
HOMO: Predominantly located on the sulfur atom and the phenyl ring (
-character). Energy to eV.[][2] -
LUMO: Concentrated on the C=N bond of the thiazole ring.[2] Energy
eV.[][2] -
Gap: The conjugation lowers the HOMO-LUMO gap compared to unsubstituted thiazole, typically resulting in a gap of ~4.0 – 4.5 eV , which dictates its UV absorption profile.
Spectroscopic Manifestations
UV-Vis Absorption
The conjugation extends the absorption wavelength compared to the isolated rings.
- : Typically 250–290 nm (ethanol).[][2]
-
Transitions:
-
nm:
(Phenyl E-band).[][2] -
nm:
(Thiazole-Phenyl charge transfer).[] -
Note: Unlike highly substituted derivatives (e.g., azo dyes absorbing >400 nm), the parent 4-phenylthiazole is colorless to pale yellow and does not absorb significantly in the visible region.
-
nm:
Acid-Base Properties (pKa)
The basicity of the thiazole nitrogen is modulated by the phenyl substituent.
-
Thiazole pKa (Conjugate Acid): ~2.5.[][2]
-
4-Phenylthiazole pKa: The phenyl group exerts a weak inductive electron-withdrawing effect, slightly lowering the basicity.[] The pKa is estimated at 2.0 – 2.3 .[2] This makes the nitrogen less basic than pyridine (pKa ~5.[2]2) but sufficient for hydrogen bonding in active sites.[]
Reactivity & Synthesis[1][3]
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS is a critical design parameter.[2]
-
Site C5 (Thiazole): This is the most reactive position (nucleophilic site) due to the high electron density from the sulfur contribution. Halogenation, nitration, and coupling reactions occur preferentially here.
-
Phenyl Ring: Generally less reactive than C5 towards electrophiles.[][2] However, if C5 is blocked or the reaction conditions favor it, substitution occurs at the para position of the phenyl ring.
Visualization: Electronic & Reactivity Map
The following diagram illustrates the resonance flow and reactivity hotspots.[2]
Caption: Electronic flow diagram showing the phenyl ring acting as a resonance donor to the thiazole core, activating the C5 position for electrophilic attack while the N3 position retains basicity.
Synthesis: The Hantzsch Protocol
The standard synthesis involves the condensation of
Protocol: Synthesis of 2-Amino-4-Phenylthiazole
-
Reagents: Acetophenone (1.0 eq), Bromine (1.0 eq) to generate
-bromoacetophenone in situ (or use commercial), Thiourea (1.1 eq). -
Solvent: Ethanol or Methanol (reflux).[][2]
-
Procedure:
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by cyclization of the nitrogen onto the carbonyl.
Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Applications & SAR Logic
Medicinal Chemistry (Bioisosteres)
The 4-phenylthiazole unit is a proven bioisostere for:
-
Benzamides: The thiazole ring mimics the amide bond geometry but improves metabolic stability.[2]
-
Biaryl Systems: Used to lock conformation and improve lipophilicity (
).[][2] -
Key Targets: Dopamine receptors, adenosine receptors, and enzyme inhibitors (e.g., xanthine oxidase).
Optoelectronics
Derivatives are used in OLEDs and fluorescent sensors.[2] The 4-phenyl group prevents
SAR Decision Tree
Use this logic flow for optimizing 4-phenylthiazole leads.
Caption: Structural Activity Relationship (SAR) decision tree for optimizing 4-phenylthiazole derivatives.
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols
-
Source: BenchChem & SynArchive[][2]
-
-
Electrophilic Substitution Sites in Thiazoles
-
Source: ResearchGate (Study on Thiazole Reactivity)[]
-
URL:[Link][]
-
-
Dipole Moments of Thiazole Deriv
- Source: Journal of Molecular Structure
-
URL:[Link][]
-
pKa Values and Hammett Correl
-
Source: Master Organic Chemistry & Bordwell pKa Tables[]
-
URL:[Link]
-
-
UV-Vis Spectroscopy of Thiazole Dyes
- Source: Biointerface Research in Applied Chemistry
-
URL:[Link][]
Sources
The Strategic Utility of 4-Phenylthiazole-2-carbonyl Chloride in Advanced Medicinal Chemistry: A Technical Guide
Executive Summary & Chemical Dynamics
In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that can predictably interact with biological targets. 4-Phenylthiazole-2-carbonyl chloride has emerged as a critical electrophilic building block in the synthesis of highly potent pharmacological agents.
The 4-phenylthiazole core provides a rigid, aromatic framework capable of participating in essential π-π stacking and hydrophobic interactions within the binding pockets of target proteins[1]. Chemically, the electron-withdrawing nature of the thiazole ring, combined with the inductive effect of the chloride leaving group, renders the C2-carbonyl exceptionally electrophilic. Because this intense reactivity makes the isolated acid chloride highly susceptible to rapid hydrolysis from atmospheric moisture, industry-standard protocols dictate that it must be generated in situ from its stable precursor, 4-phenylthiazole-2-carboxylic acid, immediately prior to nucleophilic acyl substitution[2][3].
Core Applications in Medicinal Chemistry
The translation of 4-phenylthiazole-2-carbonyl chloride into therapeutic derivatives spans multiple disease areas. The causality behind selecting this specific acyl chloride lies in the pharmacological properties of the resulting thiazole-2-carboxamide linkage, which often acts as a critical hydrogen-bond donor/acceptor pair in protein-ligand complexes.
Targeted Oncology (Kinase Inhibition)
The 4-phenylthiazole-2-carboxamide motif is a proven hinge-binding scaffold in ATP-competitive kinase inhibitors. Acylation of functionalized anilines with 4-phenylthiazole-2-carbonyl chloride yields potent c-Met kinase inhibitors, which are critical in halting tumor proliferation and metastasis[2]. Furthermore, this acid chloride is a key intermediate in the synthesis of Axl receptor tyrosine kinase (RTK) inhibitors, addressing hyperproliferative disorders and primary tumor metastases by blocking the TAM family RTK signaling cascades[4].
Metabolic and Aging Disorders (Sirtuin Modulation)
Sirtuins are NAD+-dependent deacetylases implicated in aging, stress resistance, and metabolic regulation. 4-Phenylthiazole-2-carbonyl chloride has been successfully coupled with complex heterocyclic amines to generate novel sirtuin-modulating compounds. These derivatives are deployed to treat diabetes, obesity, and neurodegenerative diseases by directly enhancing mitochondrial activity[3].
Immunology (Chemokine Receptor Modulation)
The chemokine monocyte chemoattractant-1 (MCP-1) and its receptor CCR-2 play a pivotal role in leukocyte attraction during inflammatory responses. Substituted cycloalkylamines acylated with 4-phenylthiazole-2-carbonyl chloride have been developed as potent CCR-2 modulators, offering therapeutic avenues for asthma, rheumatoid arthritis, and multiple sclerosis by inhibiting the inflammatory cascade[5].
Quantitative Data & Structure-Activity Relationships (SAR)
The table below summarizes the biological targets and the structural rationale for utilizing the 4-phenylthiazole scaffold in drug design.
| Therapeutic Target | Disease Indication | Role of 4-Phenylthiazole Scaffold | Representative Activity / Impact | Ref. |
| c-Met Kinase | Oncology (Solid Tumors) | ATP-pocket hinge binder; π-π stacking | Sub-micromolar inhibition | [2] |
| Axl RTK | Oncology (Metastasis) | Kinase domain structural mimicry | Potent anti-proliferative | [4] |
| Sirtuins | Aging / Metabolic | Hydrophobic pocket occupation | Mitochondrial activity boost | [3] |
| CCR-2 (MCP-1) | Asthma, MS, RA | Receptor antagonism | Inflammatory cascade block | [5] |
| General Enzymes | Various | Lipophilic core for target specificity | Broad-spectrum inhibition | [1] |
Mechanistic Workflows & Visualizations
Workflow for the in situ generation and amidation of 4-phenylthiazole-2-carbonyl chloride.
Mechanism of action for thiazole-derived c-Met/Axl receptor tyrosine kinase inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity and high yields, the following methodologies detail the causality behind each chemical manipulation, transforming a standard procedure into a self-validating system.
Protocol A: In Situ Generation of 4-Phenylthiazole-2-carbonyl Chloride
Objective: Convert 4-phenylthiazole-2-carboxylic acid to its highly reactive acyl chloride without degradation.
-
Preparation: Suspend 4-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere at 0 °C[3].
-
Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly active chlorinating species.
-
-
Activation: Slowly add oxalyl chloride (1.5 to 3.0 eq) dropwise[3].
-
Causality: Oxalyl chloride is strictly preferred over thionyl chloride because its byproducts (CO, CO₂, and HCl) are gaseous and immediately leave the system, driving the reaction forward under mild conditions without requiring harsh reflux that could degrade the thiazole ring[2].
-
-
Self-Validating IPC (In-Process Control): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot and quench it into 200 µL of anhydrous methanol. Analyze via LC-MS. The highly reactive acid chloride will instantly convert to the stable methyl ester. The complete absence of the starting carboxylic acid mass confirms 100% conversion, validating the system to proceed.
-
Purification: Concentrate the reaction mixture in vacuo to absolute dryness.
-
Causality: Any residual oxalyl chloride will react with the target amine in the subsequent step, forming symmetrical diamide impurities and consuming the valuable amine starting material.
-
Protocol B: Nucleophilic Acyl Substitution (Amidation)
Objective: Couple the generated acid chloride with a complex amine to form the final therapeutic scaffold.
-
Solvation: Redissolve the crude 4-phenylthiazole-2-carbonyl chloride in anhydrous CH₂Cl₂ or DMF[3][4].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during amidation. Without it, the target amine would protonate, rendering it non-nucleophilic and stalling the reaction[4].
-
-
Coupling: Slowly add the target amine (0.9 eq) at 0 °C, then allow the system to warm to room temperature overnight.
-
Self-Validating Output: Perform an aqueous workup (washing with 10% NaHCO₃ to remove acidic impurities)[5]. Analyze the organic layer via LC-MS. The presence of the desired
peak and the total disappearance of the amine starting material validates the coupling efficiency.
References
-
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC Source: nih.gov URL: 2
-
Title: WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity Source: google.com (Google Patents) URL: 5
-
Title: WO2010071853A1 - Thiazolopyridine sirtuin modulating compounds Source: google.com (Google Patents) URL: 3
-
Title: 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride Source: vulcanchem.com URL: 1
-
Title: HK1185879B - Pharmaceutically active compounds as axl inhibitors Source: google.com (Google Patents) URL: 4
Sources
- 1. 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride (136204-60-9) for sale [vulcanchem.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010071853A1 - Thiazolopyridine sirtuin modulating compounds - Google Patents [patents.google.com]
- 4. HK1185879B - Pharmaceutically active compounds as axl inhibitors - Google Patents [patents.google.com]
- 5. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]
Technical Guide: Bioisosteric Replacements Using 4-Phenylthiazole Moieties
[1]
Executive Summary
This guide provides a technical analysis of the 4-phenylthiazole scaffold as a high-value bioisostere in medicinal chemistry.[1] While often overshadowed by its 2-phenyl isomer or benzothiazole analogs, the 4-phenylthiazole moiety offers a distinct vector profile for "scaffold hopping" from biaryl systems (e.g., biphenyls) and fused heterocycles. This guide details the physicochemical rationale, synthetic pathways, and metabolic considerations required to successfully deploy this moiety in lead optimization.
Bioisosteric Rationale & Structural Logic[1]
The 4-phenylthiazole scaffold is not merely a spacer; it is a functional bioisostere that alters the electronic and steric landscape of a ligand.
Comparison with Biphenyl
The most common application of 4-phenylthiazole is as a replacement for a biphenyl core.[1]
-
Electronic Desymmetrization: Unlike the symmetric biphenyl, the thiazole ring introduces a significant dipole moment toward the nitrogen and sulfur atoms. This allows for specific electrostatic interactions within a binding pocket that a hydrophobic phenyl ring cannot provide.
-
Hydrogen Bonding: The thiazole nitrogen (N3) acts as a weak hydrogen bond acceptor (HBA), offering an anchor point for active site residues (e.g., Serine or Threonine hydroxyls) that is absent in biphenyls.
-
Conformational Bias: The rotational energy barrier between the thiazole and the phenyl ring at position 4 is distinct from biphenyl, often favoring a more planar conformation due to reduced steric clash compared to the ortho-hydrogens of a biphenyl system.
Comparison with Benzothiazole
In fragment-based drug discovery (FBDD), 4-phenylthiazole is often used to "deconstruct" a benzothiazole .[1]
-
Vector Expansion: While benzothiazole is a rigid, fused system, 4-phenylthiazole retains the aromatic connectivity but introduces a rotatable bond between the rings. This allows the phenyl group to adopt a non-coplanar orientation if required by the binding pocket ("induced fit"), which is impossible for the rigid benzothiazole.
Physicochemical Profile
The following table contrasts the core properties of 4-phenylthiazole against common structural analogs.
| Property | Biphenyl | Benzothiazole | 4-Phenylthiazole | Implication for Drug Design |
| LogP (Calc) | ~4.0 | ~2.0 | ~2.9 | Improved lipophilic efficiency (LipE) vs biphenyl.[1] |
| H-Bond Acceptors | 0 | 1 (N) | 1 (N) | Potential for specific residue targeting.[1] |
| Aromaticity | High | High | Moderate | Thiazole is electron-deficient; less prone to oxidation than phenyl.[1] |
| Rotatable Bonds | 1 | 0 | 1 | Greater conformational adaptability than fused systems. |
| Dipole Moment | ~0 D | ~1.5 D | ~2.0 D | Enhanced solubility in polar media relative to biphenyl. |
Synthetic Accessibility: The Hantzsch Protocol
The Hantzsch Thiazole Synthesis remains the gold standard for generating 4-phenylthiazoles.[1] It is a condensation reaction between an
Mechanism of Action
The reaction proceeds via a nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.
Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.[1]
Experimental Protocol (Standard Benchtop)
Target: Synthesis of 2-amino-4-phenylthiazole (Core Scaffold).
Reagents:
-
Acetophenone derivative (
-bromoacetophenone, 1.0 eq)[1] -
Thiourea (1.1 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: Dissolve 1.0 eq of
-bromoacetophenone in ethanol (5 mL/mmol). -
Addition: Add 1.1 eq of thiourea. The reaction is often exothermic; add slowly if scaling up (>10g).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.
-
Neutralization: Filter the solid. Resuspend in water and basify with saturated aqueous
or to pH 8-9 to liberate the free base.[1] -
Purification: Filter the free base, wash with cold water, and recrystallize from ethanol/water if necessary.
Critical Note: For microwave-assisted synthesis , combine reactants in ethanol and irradiate at 100°C for 10-20 minutes. This often improves yield and reduces side products.
Case Studies & Applications
The utility of the 4-phenylthiazole moiety is validated by its presence in bioactive compounds and clinical candidates.[2]
Fentiazac (NSAID)[3][4]
-
Structure: 2-phenyl-4-(p-chlorophenyl)thiazole-5-acetic acid.[1][3]
-
Role of Scaffold: The central thiazole ring holds the two phenyl rings in a specific orientation that mimics the arachidonic acid transition state in the COX enzyme active site. The 4-phenyl group provides essential hydrophobic contacts within the channel.[1]
-
Bioisosterism: Replaces the indole core seen in Indomethacin or the diphenylamine of Diclofenac with a thiazole-phenyl system.[1]
Fanetizole (Immunomodulator)
-
Role of Scaffold: The 4-phenylthiazole acts as a lipophilic anchor.[1] The 2-amino linker provides flexibility.[1]
-
Clinical Status: Investigated for rheumatoid arthritis; demonstrates the scaffold's oral bioavailability and stability.
Dual sEH/FAAH Inhibitors
Recent medicinal chemistry efforts (See Hwang et al.) utilized 4-phenylthiazole to replace a benzothiazole core.
-
Outcome: The 4-phenylthiazole analogs maintained potency against sEH (Soluble Epoxide Hydrolase) while improving selectivity against off-targets.[1] The rotation of the phenyl ring allowed the molecule to adapt to the slightly different hydrophobic pockets of both sEH and FAAH (Fatty Acid Amide Hydrolase).
Metabolic Liabilities & Optimization Strategies
While robust, the 4-phenylthiazole scaffold has specific metabolic "soft spots" that must be addressed during lead optimization.
Oxidative Metabolism (CYP450)
-
Liability: The phenyl ring at position 4 is susceptible to para-hydroxylation by CYP enzymes if unsubstituted.
-
Solution: Block the para-position with a metabolic handle such as a Fluorine atom (
), Chlorine ( ), or a Trifluoromethyl group ( ). -
Thiazole Ring: The thiazole ring itself is relatively stable, but the sulfur atom can occasionally undergo oxidation to the sulfoxide/sulfone, though this is less common than phenyl oxidation.
Solubility Enhancement
The high lipophilicity (LogP > 3) of simple 4-phenylthiazoles can lead to poor aqueous solubility.[1]
-
Strategy: Introduce polar heterocycles (e.g., Morpholine, Piperazine) at the 2-position or on the phenyl ring.
-
Example: In sEH inhibitors, adding a morpholine urea moiety significantly improved solubility without sacrificing potency.
Decision Tree for Scaffold Selection
Figure 2: Strategic decision tree for selecting 4-phenylthiazole during lead optimization.
References
-
Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[1] Available at: [Link]
-
Fentiazac: Structure and Pharmacology. PubChem Compound Summary. Available at: [Link]
-
Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. European Journal of Medicinal Chemistry, 2018. Available at: [Link]
-
Fanetizole: Immunomodulating Drug. NCATS Inxight Drugs. Available at: [Link]
Sources
- 1. 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | C17H16N2S | CID 54339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentiazac | C17H12ClNO2S | CID 28871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. FANETIZOLE [drugs.ncats.io]
Thiazole Acid Chlorides: A Comprehensive Guide to Stability, Reactivity, and Synthetic Applications
Executive Summary
Thiazole acid chlorides (such as thiazole-4-carbonyl chloride and thiazole-5-carbonyl chloride) are highly reactive, pivotal electrophilic building blocks in the synthesis of advanced pharmaceuticals and agrochemicals. However, their dual chemical nature—combining a highly electrophilic acyl chloride with a basic, nucleophilic heteroaromatic nitrogen—presents unique challenges in stability, solubility, and reactivity. This technical guide provides an in-depth analysis of their degradation mechanisms, outlines causality-driven experimental workflows, and establishes self-validating protocols for successful acylation.
Structural Dynamics and Stability Profile
The reactivity of thiazole acid chlorides is defined by the tension between the acyl chloride moiety and the thiazole ring. Understanding this relationship is critical for preventing yield loss during complex syntheses.
Degradation Mechanisms
-
Rapid Hydrolysis: Like most acyl halides, thiazole acid chlorides are acutely sensitive to moisture. Under neutral conditions, they undergo rapid nucleophilic acyl substitution with water, hydrolyzing back to the corresponding thiazole carboxylic acid and hydrochloric acid (HCl)[1].
-
Hydrochloride Salt Precipitation (The Solubility Paradox): A frequent point of failure in thiazole chemistry is the assumption that the acid chloride has degraded when it precipitates out of solution. In reality, the basic nitrogen atom on the thiazole ring acts as an internal proton sink. It readily reacts with the HCl generated during the chlorination step (e.g., via thionyl chloride) to form a highly stable thiazole hydrochloride salt. This salt is notoriously insoluble in standard aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, which can prematurely halt subsequent reactions.
Quantitative Stability Comparison
To optimize handling, it is essential to compare the physical parameters of thiazole acid chlorides against standard aliphatic variants.
Table 1: Comparative Stability and Handling Parameters
| Parameter | Thiazole Acid Chlorides | Standard Aliphatic Acid Chlorides | Mitigation / Handling Strategy |
| Moisture Sensitivity | Extremely High (Rapid hydrolysis) | High | Store under dry N2/Ar; use strictly anhydrous solvents. |
| Thermal Stability | Moderate (Decarboxylation risk >50°C) | High | Store at -20°C to 4°C; avoid prolonged heating during vacuum concentration. |
| Aprotic Solvent Solubility | Poor (Precipitates as HCl salt) | Excellent | Neutralize in situ with non-nucleophilic bases (e.g., DIPEA) prior to reaction. |
| Electrophilicity | Very High (Inductively enhanced by heteroaryl ring) | Moderate to High | Control reaction temperature strictly (0°C to Room Temperature). |
Reactivity and Acylation Mechanics
Thiazole acid chlorides are primarily utilized as potent electrophiles to form amides, esters, and thioesters. These reactions proceed via a standard addition-elimination mechanism, but the presence of the thiazole ring necessitates specific stoichiometric controls.
The Causality of Base Selection
In a standard amidation, one equivalent of base is often sufficient to scavenge the generated HCl. However, when working with thiazole acid chlorides, the addition of an external, sterically hindered acid scavenger—such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine—is mandatory in excess (typically 2.5 to 3.0 equivalents)[2][3].
Why? The base serves a dual purpose:
-
Solubilization: The first equivalent deprotonates the insoluble thiazole hydrochloride salt, "free-basing" the thiazole nitrogen and restoring the compound's solubility in the organic phase[4].
-
Reaction Driving: The remaining equivalents neutralize the HCl byproduct generated during the nucleophilic attack, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion[5].
Nucleophilic acyl substitution pathway of thiazole acid chlorides.
Validated Experimental Protocols
Due to their limited shelf-life, thiazole acid chlorides are most effectively generated in situ or used freshly prepared. The following self-validating protocols ensure high-fidelity synthesis.
Protocol A: Fresh Synthesis of Thiazole-4-Carbonyl Chloride
-
Reagent Charging: Suspend thiazole-4-carboxylic acid (1.0 eq) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Chlorination: Add an excess of thionyl chloride (SOCl2, 3.0-5.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).
-
Causality Insight: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that significantly accelerates the conversion of the carboxylic acid to the acid chloride.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the evolution of HCl and SO2 gases ceases and the suspension becomes a homogeneous solution.
-
Concentration (Self-Validating Step): Remove excess SOCl2 under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene.
-
Validation Check: Complete removal of SOCl2 is verified by the absence of its characteristic pungent odor and the formation of a dry solid. This is critical to prevent the formation of unwanted sulfonamides or the destructive chlorination of the nucleophile in the subsequent step.
-
Protocol B: Amidation (Synthesis of Thiazole Amides)
-
Solubilization: Suspend the freshly prepared thiazole-4-carbonyl chloride (which exists primarily as a hydrochloride salt) in anhydrous DCM at 0°C.
-
Base Addition: Dropwise add TEA or DIPEA (2.5 - 3.0 eq).
-
Validation Check: The cloudy suspension will rapidly clarify into a homogeneous solution as the base neutralizes the HCl salt, confirming the active electrophile is now solubilized and ready for reaction.
-
-
Nucleophile Addition: Add the primary or secondary amine (1.0 eq) dissolved in DCM. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.
Step-by-step experimental workflow for in-situ generation and acylation.
Applications in Drug Development and Agrochemicals
The controlled reactivity of thiazole acid chlorides is leveraged across multiple life science sectors:
-
Pharmaceutical Development: Thiazole acid chlorides are critical in synthesizing N-acylated 2-amino-5-benzyl-1,3-thiazoles, a class of compounds that exhibit potent anticancer activity against human glioblastoma and melanoma cell lines[2]. Furthermore, they are utilized in the synthesis of multi-target directed ligands, such as carprofen derivatives, which simultaneously inhibit COX-1, COX-2, and fatty acid amide hydrolase (FAAH) for advanced pain and inflammation management[3].
-
Agrochemical Manufacturing: In the synthesis of the commercial fungicide thifluzamide, a thiazole acid chloride intermediate is reacted with 2,6-dibromo-4-trifluoromethoxyaniline in an acetonitrile solvent system. Triethylamine is utilized as the critical acid scavenger to facilitate the coupling and drive the precipitation of the final product[5].
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH) - PMC.2
-
Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor. National Institutes of Health (NIH) - PMC.3
-
The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. MDPI.4
-
The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. NACL Industries.5
-
HYDROLYSIS REACTIONS. Esis Research.1
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. naclind.com [naclind.com]
Pharmacophore Modeling and Library Synthesis Utilizing 4-Phenylthiazole-2-carbonyl Chloride Precursors
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule libraries relies heavily on privileged scaffolds that offer predictable, high-affinity interactions with biological targets. The 4-phenylthiazole moiety has emerged as a highly versatile pharmacophore, capable of acting as a rigid linker, a hydrogen-bond acceptor, and a hydrophobic anchor.
As a Senior Application Scientist, I have observed that the most efficient method for exploring the chemical space around this scaffold is through the highly reactive intermediate 4-phenylthiazole-2-carbonyl chloride . This whitepaper explores the causality behind the structural choices of this pharmacophore, details the mechanistic pathways it inhibits, and provides a self-validating, step-by-step protocol for synthesizing diverse carboxamide libraries for high-throughput screening.
The 4-Phenylthiazole-2-carbonyl Scaffold: Structural Rationale
The selection of 4-phenylthiazole-2-carbonyl chloride as a library precursor is driven by both its geometric properties and its synthetic tractability.
Mechanistically, the scaffold provides three distinct interaction vectors:
-
The Thiazole Core: Acts as a bioisostere for various aromatic and heteroaromatic rings. The nitrogen atom serves as a strict hydrogen-bond acceptor, while the sulfur atom provides polarizability and can engage in chalcogen bonding with electron-rich protein pockets.
-
The 4-Phenyl Substituent: Projects into hydrophobic sub-pockets, enabling critical
stacking or cation- interactions. Its rotational freedom relative to the thiazole ring allows it to adopt an induced fit within flexible binding sites. -
The 2-Carbonyl Chloride Handle: This highly electrophilic center allows for rapid, catalyst-free parallel amidation or esterification. When converted to a carboxamide, the resulting planar
hybridized system introduces a new hydrogen-bond donor/acceptor pair, effectively rigidifying the molecule and directing the trajectory of subsequent R-groups into solvent-exposed regions or adjacent allosteric pockets.
Fig 1. Pharmacophore feature map of the 4-phenylthiazole-2-carboxamide scaffold.
Pharmacophore Mapping & Target Versatility
The utility of the 4-phenylthiazole-2-carboxamide architecture is validated by its successful application across diverse therapeutic targets. By mapping the pharmacophore features to specific protein microenvironments, researchers can rationally tune the scaffold.
Kinase Hinge Binding (e.g., c-Met)
In the development of c-Met kinase inhibitors for cancer treatment, pharmacophore merging strategies utilize the thiazole-2-carboxamide moiety to interact directly with the ATP-binding pocket [1]. The amide nitrogen acts as a crucial hydrogen-bond donor to the hinge region backbone (e.g., Pro1158 or Met1160 in c-Met), while the thiazole nitrogen acts as an acceptor. The 4-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against other kinases like EGFR [1].
Cytochrome P450 (CYP1B1) Selectivity
CYP1B1 overexpression is a primary driver of chemotherapeutic resistance (e.g., paclitaxel resistance in A549 cells). Recent discoveries highlight that 4-phenylthiazole-derived amides exhibit exceptional selectivity for CYP1B1 over CYP1A1/CYP1A2 [2]. The rigid thiazole core precisely aligns the molecule within the narrow, highly hydrophobic active site of CYP1B1, preventing the off-target binding typically seen with more flexible aliphatic linkers.
HDAC Zinc-Binding Group (ZBG) Linkers
In the design of Class I/IIb Histone Deacetylase (HDAC) inhibitors for therapy-resistant leukemia, the 4-phenylthiazole scaffold acts as an optimal "cap group" and connecting unit [3]. The rigid planar structure directs the pentyloxyamide linker straight down the narrow hydrophobic channel of the HDAC enzyme, positioning the terminal hydroxamic acid perfectly to chelate the catalytic zinc ion.
Fig 3. Inhibition of the c-Met signaling pathway by thiazole-2-carboxamide derivatives.
Experimental Methodology: High-Throughput Library Synthesis
To explore the structure-activity relationship (SAR) of this pharmacophore, a robust, high-yielding synthetic workflow is required. The following protocol utilizes oxalyl chloride over thionyl chloride. Causality: Thionyl chloride often requires heating, which can lead to unwanted electrophilic aromatic substitution or degradation of the electron-rich thiazole ring. Oxalyl chloride, catalyzed by DMF, generates the highly reactive Vilsmeier-Haack intermediate at 0°C, ensuring quantitative conversion without thermal degradation.
Synthesis of 4-Phenylthiazole-2-carbonyl chloride (Self-Validating Protocol)
Reagents: 4-Phenylthiazole-2-carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), anhydrous DMF (catalytic, 0.05 eq), anhydrous Dichloromethane (DCM).
Step-by-Step Procedure:
-
Initiation: Suspend 4-phenylthiazole-2-carboxylic acid in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.
-
Activation: Add catalytic DMF. Dropwise, add oxalyl chloride over 15 minutes. Observation: Vigorous gas evolution (CO and CO2) will occur, indicating the formation of the Vilsmeier-Haack complex and subsequent acyl chloride generation.
-
Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (QC Step): To ensure complete conversion and prevent unreacted acid from complicating downstream purification, remove a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester mass (
= 220.0) with the complete absence of the acid mass ( = 206.0) confirms 100% conversion. -
Isolation: Concentrate the mixture in vacuo. Co-evaporate twice with anhydrous toluene to remove residual oxalyl chloride and HCl gas. The resulting 4-phenylthiazole-2-carbonyl chloride is a moisture-sensitive solid and must be used immediately in the next step.
Parallel Amidation Protocol
Reagents: 4-Phenylthiazole-2-carbonyl chloride (1.0 eq), Diverse Primary/Secondary Amines (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous THF.
Step-by-Step Procedure:
-
Preparation: In a 96-well deep-well block or parallel synthesizer, dispense the respective amines (1.2 eq) dissolved in anhydrous THF. Add DIPEA (2.5 eq) to each well to act as an acid scavenger.
-
Coupling: Dissolve the freshly prepared 4-phenylthiazole-2-carbonyl chloride in anhydrous THF and dispense equally (1.0 eq) into the amine solutions at 0°C.
-
Completion: Seal the block and agitate at room temperature for 4 hours.
-
Purification: Evaporate the solvent using a centrifugal evaporator. Reconstitute in DMSO and purify via mass-directed preparative HPLC.
Fig 2. High-throughput parallel synthesis workflow for thiazole-2-carboxamide libraries.
Quantitative Structure-Activity Relationship (QSAR) Data
The translation of the 4-phenylthiazole-2-carbonyl chloride precursor into bioactive amides has yielded highly potent compounds across multiple indications. Table 1 summarizes the quantitative biological data of optimized lead compounds derived from this pharmacophore modeling approach.
| Target Enzyme / Pathway | Lead Compound Designation | Primary Pharmacophore Modification (Amide R-Group) | In Vitro Activity ( | Cellular Efficacy (Selectivity) | Reference |
| c-Met Kinase | Compound 51am | 6,7-dimethoxyquinoline derivative | Biochemical | A549 Cells: | [1] |
| CYP1B1 | Compound B14 | Substituted benzonitrile derivative | Enzyme | >16,000-fold over CYP1A2 | [2] |
| HDAC (Class I/IIb) | Compound 4d / 4m | Pentyloxyamide-linked hydroxamic acid | Isoenzyme | Synergistic with Decitabine | [3] |
| M. tuberculosis (DprE1) | Compound 26k | Alicyclic piperazine derivative | MIC = 0.78 | High affinity binding (-8.4 kcal/mol) | [4] |
Table 1. Summary of quantitative biological data for 4-phenylthiazole-2-carboxamide derivatives across various therapeutic targets.
Conclusion
The 4-phenylthiazole-2-carbonyl chloride precursor is a cornerstone reagent in modern pharmacophore modeling. Its unique combination of a rigid, bioisosteric core, a hydrophobic anchoring phenyl group, and a highly reactive acyl chloride handle allows for the rapid generation of high-fidelity screening libraries. By strictly adhering to low-temperature oxalyl chloride activation and parallel amidation workflows, medicinal chemists can efficiently map complex protein pockets—from kinase hinge regions to narrow epigenetic enzyme channels—accelerating the discovery of highly selective, potent therapeutics.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Discovery of novel selective CYP1B1 inhibitors. SSRN. Available at:[Link]
-
Deciphering the Therapeutic Potential of Novel Pentyloxyamide-Based Class I, IIb HDAC Inhibitors against Therapy-Resistant Leukemia. Heinrich-Heine-Universität Düsseldorf. Available at:[Link]
-
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. Available at: [Link]
Methodological & Application
Application Note: General Procedure for Amide Coupling Using 4-Phenylthiazole-2-carbonyl chloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the amide bond is the most frequently synthesized linkage, forming the backbone of countless active pharmaceutical ingredients (APIs) 1. While standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are highly effective for aliphatic and stable aromatic acids, heteroaromatic systems like thiazole-2-carboxylic acids present unique challenges.
Specifically, the C2 position of the thiazole ring is highly electron-deficient. When a carboxylic acid is present at this position, it is notoriously prone to decarboxylation upon activation or exposure to heat [](). To bypass the harsh in situ activation steps that lead to decomposition, utilizing the pre-formed 4-phenylthiazole-2-carbonyl chloride allows for a rapid, low-temperature Schotten-Baumann-type aminolysis 2.
This protocol leverages anhydrous conditions and a non-nucleophilic base to drive the nucleophilic addition-elimination mechanism efficiently while suppressing side reactions.
Nucleophilic addition-elimination mechanism for thiazole-2-carbonyl chloride amide coupling.
Quantitative Data & Parameter Optimization
To ensure a self-validating and high-yielding reaction, the stoichiometry and environmental conditions must be strictly controlled. The following parameters are optimized specifically for the moisture-sensitive 4-phenylthiazole-2-carbonyl chloride [[3]]().
| Parameter | Recommended Value | Mechanistic Rationale |
| Solvent | Anhydrous DCM (0.1–0.5 M) | Aprotic and non-nucleophilic. Prevents the rapid hydrolysis of the acyl chloride back to the unstable carboxylic acid. |
| Base | DIPEA (2.0–3.0 equiv) | Diisopropylethylamine is sterically hindered. It effectively scavenges the generated HCl without acting as a competing nucleophile. |
| Acyl Chloride | 1.1–1.2 equiv | A slight excess ensures complete conversion of the amine while compensating for trace degradation due to ambient moisture. |
| Amine | 1.0 equiv | Set as the limiting reagent, as complex amines in drug discovery are typically the more valuable building block. |
| Temperature | 0 °C → Room Temp | Initial cooling to 0 °C suppresses exothermic degradation and prevents the decarboxylation of the thiazole-2-carbonyl moiety. |
Detailed Experimental Protocol
This methodology is designed as a self-validating system . By observing specific physical changes (e.g., precipitate formation, effervescence), the scientist receives immediate feedback on the reaction's trajectory.
Phase 1: Preparation & Setup
-
Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool it under a continuous stream of dry Argon or Nitrogen to eliminate ambient moisture.
-
Reagent Dissolution: Add the primary or secondary amine (1.0 equiv) to the flask. Dissolve it in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M 2.
-
Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) into the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Coupling Execution
-
Acyl Chloride Addition: Dissolve 4-phenylthiazole-2-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM (e.g., 1-2 mL). Add this solution dropwise to the chilled amine mixture over 5–10 minutes.
-
Self-Validation Checkpoint 1: Upon addition, you should observe a faint fuming or the gradual formation of a fine, translucent suspension. This is the DIPEA·HCl salt precipitating, confirming that the nucleophilic attack and chloride elimination are occurring successfully.
-
-
Reaction Maturation: Remove the ice bath after 30 minutes. Allow the reaction to warm naturally to room temperature and stir for an additional 2 to 16 hours, depending on the steric hindrance of the amine.
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The complete disappearance of the amine mass and the emergence of the product mass [M+H]+ validates the end of the reaction phase.
-
Phase 3: Quenching & Purification
-
Aqueous Quench: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution.
-
Self-Validation Checkpoint 3: Mild effervescence (CO₂ gas release) indicates the neutralization of residual HCl and any unreacted acyl chloride.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 4-phenylthiazole-2-carboxamide.
Step-by-step experimental workflow for the anhydrous amide coupling process.
Troubleshooting Guide
-
Issue: Complete recovery of starting amine; no product formed.
-
Causality: The 4-phenylthiazole-2-carbonyl chloride has likely hydrolyzed to the inactive carboxylic acid (and potentially decarboxylated) prior to the reaction due to poor storage or wet solvent.
-
Solution: Verify the integrity of the acyl chloride via anhydrous NMR or prepare a fresh batch. Ensure DCM is strictly anhydrous.
-
-
Issue: Multiple side products observed on LC-MS.
-
Causality: The reaction was allowed to exotherm during the addition phase, leading to decomposition of the thiazole ring or di-acylation of primary amines.
-
Solution: Strictly maintain the 0 °C temperature during the entire dropwise addition of the acyl chloride. Do not remove the ice bath prematurely.
-
References
-
[1] HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. Available at:[Link]
-
Canadian Science Publishing. "Radicals derived from heteroaromatic systems. II. Thiazolyl radicals." Canadian Journal of Chemistry. Available at:[Link]
-
[3] MDPI. "Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors." Molecules. Available at:[Link]
Sources
Application Note: Synthesis of 4-Phenylthiazole-2-carboxamides via Acid Chloride Intermediates
Introduction & Biological Significance
The 4-phenylthiazole-2-carboxamide motif is a privileged pharmacophore that has become foundational in modern drug discovery. It serves as a core structural element in [1], [2], and [3].
While amide bonds are routinely formed using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the unique electronic environment of 4-phenylthiazole-2-carboxylic acid presents distinct synthetic challenges. The electron-withdrawing nature of the thiazole ring decreases the nucleophilicity of the carboxylate, often resulting in sluggish kinetics and incomplete conversion when using uronium-based activators. Converting the carboxylic acid to a highly electrophilic acid chloride bypasses these limitations, [4].
Mechanistic Rationale & Experimental Design
This synthetic workflow is a highly efficient two-step, one-pot-compatible sequence:
-
Activation via Vilsmeier-Haack Complex : The carboxylic acid is reacted with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier-Haack reagent), which acts as the active chlorinating species. Oxalyl chloride is strictly preferred over thionyl chloride because it operates efficiently at low temperatures (0 °C to RT). Its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for simple removal under reduced pressure without the thermal degradation risks associated with refluxing thionyl chloride.
-
Nucleophilic Acyl Substitution : The crude 4-phenylthiazole-2-carbonyl chloride is immediately reacted with the target amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the generated HCl. This prevents the protonation of the incoming amine, maintaining its nucleophilicity and driving the reaction forward.
Experimental Workflow
Workflow for the synthesis of 4-phenylthiazole-2-carboxamides via acid chloride activation.
Step-by-Step Protocols
General Precautions : Acid chlorides are highly susceptible to hydrolysis. All glassware must be oven-dried (120 °C) and cooled under an inert atmosphere (N₂ or Argon). Strictly anhydrous solvents must be used.
Protocol A: Preparation of 4-Phenylthiazole-2-carbonyl chloride
-
Initialization : Charge an oven-dried, 50 mL round-bottom flask with 4-phenylthiazole-2-carboxylic acid (1.0 eq, e.g., 500 mg) and a magnetic stir bar.
-
Solvation : Suspend the acid in anhydrous dichloromethane (DCM, 0.2 M). Add 2–3 drops of anhydrous DMF (catalytic).
-
Activation : Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.
-
Causality: Dropwise addition controls the vigorous evolution of CO and CO₂ gases, preventing the reaction from boiling over.
-
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation: The opaque suspension will gradually transition into a clear, homogeneous solution, visually indicating the complete conversion of the insoluble carboxylic acid to the soluble acid chloride.
-
-
Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Self-Validation: The resulting crude residue should be a pale yellow solid/oil. A faint white fume upon brief exposure to ambient air confirms the successful formation of the moisture-sensitive acid chloride reacting with atmospheric humidity.
-
-
Azeotropic Drying : Co-evaporate the residue twice with anhydrous toluene (5 mL).
-
Causality: Toluene forms an azeotrope that ensures the complete removal of residual oxalyl chloride and trapped HCl, which would otherwise trigger side reactions (e.g., ketene formation or amine degradation) in the subsequent step.
-
Protocol B: Amidation Reaction
-
Re-solvation : Dissolve the crude 4-phenylthiazole-2-carbonyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C under N₂.
-
Amine Preparation : In a separate dry vial, prepare a solution of the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Causality: Excess DIPEA is critical to neutralize both the HCl generated during the amidation and any trace HCl remaining from the activation step, ensuring the amine remains unprotonated.
-
-
Coupling : Add the amine/DIPEA solution dropwise to the acid chloride solution at 0 °C to control the exothermic nature of the substitution.
-
Completion : Allow the reaction to warm to room temperature and stir for 2–12 hours (refer to Section 5).
-
Self-Validation (TLC Monitoring): Because acid chlorides streak on silica, quench a 5 µL reaction aliquot in 100 µL of methanol. This instantly converts any unreacted acid chloride into the methyl ester, allowing for clean, distinct TLC spots (Methyl ester vs. Carboxamide product).
-
Protocol C: Workup and Purification
-
Quenching : Dilute the reaction mixture with additional DCM (20 mL) and quench with saturated aqueous NaHCO₃ (15 mL).
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (15 mL), water (15 mL), and brine (15 mL).
-
Note: Omit the 1 M HCl wash if the target carboxamide contains basic functional groups (e.g., morpholine or pyridine rings) to prevent product loss into the aqueous phase.
-
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol.
Quantitative Data & Optimization Matrix
Reaction kinetics and yields are highly dependent on the electronic and steric nature of the incoming amine. The table below summarizes optimized conditions for various amine classes.
| Amine Classification | Example Substrate | Base | Solvent | Reaction Time | Expected Yield |
| Aliphatic (Secondary) | Morpholine | DIPEA (2.5 eq) | DCM | 2 h | 85–95% |
| Electron-Rich Aryl | p-Toluidine | DIPEA (2.5 eq) | DCM | 4 h | 80–90% |
| Electron-Deficient Aryl | 4-Fluoroaniline | Pyridine (3.0 eq) | THF | 12 h | 65–75% |
| Sterically Hindered | tert-Butylamine | DIPEA (3.0 eq) | DCM | 8 h | 60–70% |
Troubleshooting: Electron-Deficient Anilines
-
Issue : Low yield and incomplete conversion when using highly electron-deficient anilines (e.g., nitroanilines or poly-halogenated anilines).
-
Causality : Strong electron-withdrawing groups drastically reduce the nucleophilicity of the amine lone pair.
-
Solution : Switch the base from DIPEA to Pyridine, change the solvent to THF, and heat the reaction to 50 °C. Pyridine acts as a nucleophilic catalyst, intercepting the acid chloride to form a highly reactive acylpyridinium intermediate that forces the amidation forward.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
- Thiazolopyridine sirtuin modulating compounds (WO2010071853A1). Google Patents.
-
Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Journal of Medicinal Chemistry. URL: [Link]
- Pharmaceutically active compounds as axl inhibitors (HK1185879B). Google Patents.
Application Note: One-Pot Synthesis of Thiazole Derivatives using 4-Phenylthiazole-2-carbonylchloride
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the practical utilization of 4-Phenylthiazole-2-carbonylchloride as a versatile electrophilic building block for generating libraries of bioactive thiazole derivatives.
Executive Summary
The 4-phenylthiazole moiety is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutics ranging from antiretrovirals (e.g., Ritonavir) to kinase inhibitors (e.g., Dasatinib). While the Hantzsch synthesis is the standard for constructing the thiazole ring, the subsequent functionalization of the C-2 position remains a critical step for expanding Structure-Activity Relationships (SAR).
This guide details the One-Pot Synthesis of thiazole-2-carboxamides and heterocyclic hybrids using 4-Phenylthiazole-2-carbonylchloride as the key electrophile. Unlike the stable carboxylic acid precursor, the carbonyl chloride species is highly reactive, enabling rapid coupling with poor nucleophiles (anilines, hydrazides) under mild conditions without the need for expensive peptide coupling agents (HATU/EDC).
Chemical Basis & Mechanistic Insights
The Electrophilic Engine
The C-2 position of the thiazole ring is inherently electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. When functionalized as an acid chloride, this position becomes an exceptional electrophile.
-
Reactivity Profile: The carbonyl carbon is highly susceptible to nucleophilic attack (
-like character). -
Stability Warning: 4-Phenylthiazole-2-carbonylchloride is moisture-sensitive. Hydrolysis yields the parent carboxylic acid and HCl. Protocols must be strictly anhydrous.
-
Regioselectivity: The reaction is exclusively chemoselective for nucleophiles at the carbonyl carbon, preserving the integrity of the thiazole ring and the 4-phenyl substituent.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from the acid chloride to the final amide or oxadiazole derivative.
Figure 1: Mechanistic pathway for the conversion of 4-phenylthiazole-2-carbonylchloride into amides and heterocycles.
Materials & Equipment
Reagents
-
Starting Material: 4-Phenylthiazole-2-carbonylchloride (Store at -20°C under Argon).
-
Note: If starting from 4-Phenylthiazole-2-carboxylic acid, see Protocol B for in-situ generation.
-
-
Nucleophiles: Primary/Secondary amines, Hydrazines, or Anilines.
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).
-
Inert Gas: Nitrogen (
) or Argon balloon.
Equipment
-
Schlenk line or drying tube (CaCl2).
-
Magnetic stirrer with temperature control.[1]
-
Rotary evaporator.
Experimental Protocols
Protocol A: Direct One-Pot Amidation (High-Throughput Ready)
Best for: Synthesizing libraries of N-substituted thiazole-2-carboxamides.
Rationale: This protocol utilizes the pre-isolated acid chloride for maximum speed and cleanliness. It avoids the byproducts associated with in situ activation agents like SOCl2.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with
. -
Solubilization: Dissolve 4-Phenylthiazole-2-carbonylchloride (1.0 mmol, 223 mg) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath.
-
Critical: The solution should be clear. Cloudiness indicates hydrolysis.
-
-
Addition: Add Triethylamine (1.2 mmol, 167 µL) dropwise. The solution may darken slightly.
-
Coupling: Add the Amine Nucleophile (1.05 mmol) slowly.
-
For Anilines: Add as a solution in 2 mL DCM.
-
For Aliphatic Amines: Add neat.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup (Self-Validating):
-
Wash reaction mixture with 1M HCl (10 mL) to remove unreacted amine and pyridine.
-
Wash with Sat. NaHCO3 (10 mL) to remove any hydrolyzed acid.
-
Dry organic layer over MgSO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol or flash chromatography if necessary.
Data: Solvent & Base Optimization Table
| Entry | Solvent | Base | Time (h) | Yield (%) | Observation |
| 1 | DCM | Et3N | 1.5 | 92 | Clean conversion, easy workup. |
| 2 | THF | DIPEA | 2.0 | 88 | Good for polar amines. |
| 3 | Toluene | Pyridine | 4.0 | 76 | Slower; requires heat (Reflux). |
| 4 | DMF | K2CO3 | 6.0 | 65 | Difficult workup; hydrolysis observed. |
Protocol B: "True" One-Pot Synthesis of 1,3,4-Oxadiazole Hybrids
Best for: Creating bis-heterocyclic scaffolds (Thiazole-Oxadiazole) without isolating the intermediate hydrazide.
Rationale: Hydrazides formed from the acid chloride can be cyclized in situ using dehydrating agents, saving a purification step.
Step-by-Step Procedure:
-
Acyl Chloride Formation (In-Situ):
-
If starting from Acid: Reflux 4-Phenylthiazole-2-carboxylic acid (1 mmol) with Thionyl Chloride (3 mL) for 2h. Evaporate excess SOCl2 under vacuum. Redissolve residue in anhydrous Dioxane (10 mL).
-
If starting from Chloride: Dissolve 1 mmol Chloride in Dioxane (10 mL).
-
-
Hydrazide Formation: Add Hydrazine Hydrate (1.5 mmol) at 0°C. Stir for 30 min.
-
Checkpoint: Formation of the hydrazide intermediate is usually quantitative.
-
-
Cyclization (The "One-Pot" Step):
-
Add the carboxylic acid coupling partner (R-COOH, 1 mmol) and POCl3 (3 mmol) directly to the same flask.
-
Reflux at 100°C for 4–6 hours.
-
-
Quench: Pour reaction mixture onto crushed ice. Neutralize with solid NaHCO3.
-
Isolation: Filter the precipitated solid. This is the crude 2-(5-substituted-1,3,4-oxadiazol-2-yl)-4-phenylthiazole.
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Hydrolysis:
-
Cause: Wet solvents or old acid chloride reagent.
-
Fix: Distill DCM over CaH2 or use molecular sieves. Verify reagent quality by taking an IR spectrum (Look for C=O stretch at ~1760 cm⁻¹ for chloride vs ~1680 cm⁻¹ for acid).
-
-
Formation of Symmetric Anhydride:
-
Cause: Trace water reacting with 2 equivalents of acid chloride.
-
Fix: Ensure strict stoichiometry of the nucleophile (slight excess).
-
-
Poor Solubility of Product:
-
Fix: Thiazole amides can be very crystalline. If precipitation occurs during reaction, add dry THF or DMF to maintain homogeneity.
-
Safety & Handling
-
4-Phenylthiazole-2-carbonylchloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Thionyl Chloride / POCl3: Highly toxic and corrosive. Use gas trapping (NaOH solution) for exhaust.
References
-
Thiazole Pharmacophores:Dasatinib (Sprycel) and the role of thiazoles in kinase inhibition.
-
Source: Lombardo, L. J., et al. (2004). Journal of Medicinal Chemistry.
-
-
General Amidation Protocols:Montalbano, F., et al. (2013).
-
Source:European Journal of Medicinal Chemistry.
-
-
One-Pot Heterocycle Synthesis:Direct synthesis of 1,3,4-oxadiazoles from carboxylic acids and acid hydrazides.
-
Source:RSC Advances.
-
-
Thiazole Reactivity:Evaluation of 4-phenylthiazole-2-amine and carbonyl deriv
-
Source:Acta Chimica Slovenica.[2]
-
Sources
Application Note: Esterification Protocols for 4-Phenylthiazole-2-carbonyl Chloride
This Application Note is designed for medicinal chemists and process engineers requiring a robust, reproducible methodology for esterifying 4-Phenylthiazole-2-carbonyl chloride . The protocols below address the specific electronic and steric properties of the 2-substituted thiazole scaffold.
Introduction & Chemical Context
The 4-phenylthiazole-2-carbonyl moiety is a privileged pharmacophore in drug discovery, often serving as a bioisostere for benzamides or biaryl systems. The presence of the phenyl group at the 4-position imparts lipophilicity and conjugation, while the 2-carbonyl linkage is critical for hydrogen bonding interactions in active sites.
Reactivity Profile
-
Electrophilicity: The C-2 position of the thiazole ring is electron-deficient (imine-like nitrogen), making the attached carbonyl chloride highly reactive toward nucleophiles.
-
Stability: Like most heteroaromatic acid chlorides, this compound is moisture-sensitive. Hydrolysis yields the parent acid (4-phenylthiazole-2-carboxylic acid) and HCl.
-
Sterics: The 4-phenyl group is planar but sufficiently distant from the C-2 carbonyl to allow standard nucleophilic attack; however, it adds bulk that can influence solubility.
Pre-Protocol: Synthesis & Handling
If the acid chloride is not purchased, it must be generated fresh from the carboxylic acid.
Reagents: 4-Phenylthiazole-2-carboxylic acid, Thionyl Chloride (
Handling Guidelines
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Solvent Choice: Use anhydrous solvents (DCM, THF, or Toluene).
-
Quenching: Excess acid chloride must be quenched with methanol before disposal.
Experimental Protocols
Method A: Standard Base-Mediated Esterification
Best for: Primary and secondary alcohols, phenols. Mechanism: Nucleophilic Acyl Substitution via Acylpyridinium/Ammonium intermediate.
Materials
-
Substrate: 4-Phenylthiazole-2-carbonyl chloride (1.0 equiv)
-
Nucleophile: Target Alcohol (1.1–1.2 equiv)
-
Base: Triethylamine (
) or DIPEA (1.5–2.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for rate acceleration.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the Alcohol (1.1 equiv), Base (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (
concentration relative to limiting reagent). -
Addition: Cool the solution to 0°C (ice bath). Dissolve 4-Phenylthiazole-2-carbonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Note: Dropwise addition controls the exotherm and prevents localized concentration spikes.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) .
-
Monitoring: Check TLC after 1 hour. Most reactions complete within 2–4 hours.
-
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (removes excess amine base and DMAP).
-
Wash 2: Saturated
(removes unreacted acid/hydrolyzed chloride). -
Wash 3: Brine.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove traces of the parent acid.
Method B: "Hard" Esterification for Sterically Hindered Alcohols
Best for: Tertiary alcohols, bulky natural products. Rationale: Uses a stronger base (alkoxide generation) or higher temperatures to overcome the activation energy barrier.
Step-by-Step Procedure
-
Alkoxide Formation: In a separate vial, treat the Hindered Alcohol (1.0 equiv) with Sodium Hydride (NaH) (1.1 equiv) in anhydrous THF at 0°C for 30 mins. Evolution of
gas indicates alkoxide formation. -
Addition: Add the 4-Phenylthiazole-2-carbonyl chloride (1.1 equiv) solution (in THF) to the alkoxide mixture at 0°C.
-
Reflux: Allow to warm to RT. If no reaction occurs after 1 hour, heat to reflux (66°C) for 2–6 hours.
-
Workup: Quench carefully with saturated
solution. Extract with Ethyl Acetate.[2]
Data Summary & Troubleshooting
| Parameter | Method A (Standard) | Method B (Hindered) |
| Base | NaH / KHMDS | |
| Solvent | DCM / | THF / DMF |
| Temp | 0°C | 0°C |
| Key Risk | Hydrolysis (if wet) | Elimination (if alcohol is sensitive) |
| Typical Yield | 85–95% | 50–75% |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis Product Observed.
-
Cause: Wet solvents or old acid chloride.
-
Fix: Distill solvents over
or use molecular sieves. Re-activate the acid precursor with immediately before use.
-
-
Issue: N-Acylurea Side Product (if using coupling agents).
-
Fix: Since this protocol uses Acid Chloride, this is avoided. If using carboxylic acid + EDC, switch back to Acid Chloride method.
-
-
Issue: Sluggish Reaction.
-
Fix: Increase DMAP loading to 0.5 equiv or switch to Pyridine as the solvent.
-
Visualizations
Workflow Diagram: Synthesis Pathway
The following diagram illustrates the critical path from the Hantzsch synthesis precursor to the final ester.
Figure 1: Synthetic workflow from raw materials to final ester derivative.
Mechanistic Pathway: Nucleophilic Acyl Substitution
This diagram details the electronic flow during the DMAP-catalyzed esterification.
Figure 2: Mechanism of DMAP-catalyzed nucleophilic acyl substitution.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
General Esterification Protocols: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Thiazole Functionalization: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles and their biological activity". Acta Poloniae Pharmaceutica, 69(1), 53-61. Link
- Acid Chloride Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Specific Thiazole Acid Chloride Preparation: Merck & Co. (1966). Processes for preparing thiazole carboxylic acids. US Patent 3,274,207. Link
Sources
Application Note: N-Terminal Functionalization via 4-Phenylthiazole-2-carbonylchloride Capping in SPPS
Topic: Solid-phase peptide synthesis (SPPS) capping with 4-Phenylthiazole-2-carbonylchloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Discovery Professionals
Introduction & Scientific Context
In the landscape of modern peptide therapeutics, "capping" often refers to two distinct processes: the blocking of truncated failure sequences (typically with acetic anhydride) or the functional derivatization of the N-terminus to install a pharmacophore. This protocol addresses the latter: the site-specific installation of the 4-phenylthiazole-2-carbonyl moiety using its acid chloride derivative.
Why This Reagent?
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for aromatic rings or amide bonds. Its incorporation at the N-terminus of a peptide sequence is utilized to:
-
Enhance Proteolytic Stability: The thiazole-amide bond is non-canonical, resisting cleavage by standard aminopeptidases.
-
Increase Lipophilicity: The aromatic phenylthiazole system significantly improves membrane permeability (LogP) compared to a free amine or acetyl group.
-
Target Binding: This moiety acts as a hydrophobic anchor, often occupying S1/S2 pockets in protease inhibitors (e.g., analogs of Ritonavir or HCV NS5A inhibitors).
Chemical Basis of the Reaction
Unlike standard Fmoc-amino acid couplings which utilize carbodiimides (DIC) or uronium salts (HATU/HBTU) to activate a carboxylic acid in situ, 4-phenylthiazole-2-carbonylchloride is a pre-activated electrophile.
-
Mechanism: Nucleophilic Acyl Substitution. The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the acid chloride.
-
Key Challenge: Acid chlorides are highly reactive and moisture-sensitive. Hydrolysis yields the unreactive carboxylic acid and HCl. Therefore, anhydrous conditions and the presence of a tertiary base (to scavenge HCl) are critical.
Experimental Workflow Diagrams
Figure 1: SPPS Capping Workflow
The following decision tree outlines the critical steps for integrating this capping step into a standard Fmoc-SPPS cycle.
Caption: Step-by-step workflow for N-terminal capping using acid chlorides in solid-phase peptide synthesis.
Detailed Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Reagent: 4-Phenylthiazole-2-carbonylchloride (Store under inert gas, susceptible to hydrolysis).
-
Resin: Peptidyl-resin with free N-terminal amine (Fmoc removed).[1]
-
Solvents: Anhydrous Dichloromethane (DCM) and Anhydrous N,N-Dimethylformamide (DMF).[1] Note: DCM is preferred for the reaction to minimize hydrolysis, but DMF may be needed for peptide solubility.
-
Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.
Step 1: Resin Preparation[11][14][15]
-
Ensure the Fmoc group has been fully removed from the N-terminus of the peptide.
-
Wash the resin thoroughly with DMF (3x) followed by anhydrous DCM (3x) .
-
Expert Insight: The final wash with DCM is crucial. It removes residual DMF (which can contain amines) and prepares the resin environment for the acid chloride, which is more stable in DCM than in DMF.
-
Step 2: Reagent Preparation
-
Calculations: Use 3 to 5 equivalents of 4-phenylthiazole-2-carbonylchloride relative to the resin loading. Use 6 to 10 equivalents of DIPEA.[1]
-
Dissolution: Weigh the acid chloride rapidly to avoid moisture absorption. Dissolve in a minimal amount of anhydrous DCM. If the peptide sequence is hydrophobic and prone to aggregation, add a small amount of anhydrous DMF (ratio DCM:DMF 80:20).
Step 3: The Coupling Reaction[7][15]
-
Add the DIPEA to the resin/DCM suspension before adding the acid chloride. This neutralizes the environment immediately.
-
Add the dissolved 4-phenylthiazole-2-carbonylchloride solution to the resin.
-
Agitation: Shake or bubble with nitrogen at Room Temperature (RT).
-
Do NOT use microwave heating for acid chlorides; they are sufficiently reactive at RT and heating increases the risk of side reactions.
-
-
Reaction Time: 1 to 2 hours.
Step 4: Monitoring (QC)
Step 5: Cleavage
-
Wash resin with DCM (3x) to remove all traces of DMF and basic DIPEA.
-
Dry the resin under nitrogen flow.[1]
-
Cleave using standard TFA cocktails (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours.
-
Note: The phenylthiazole moiety is stable to TFA acidolysis.
-
Data Summary & Troubleshooting
Reaction Parameters Table
| Parameter | Recommendation | Rationale |
| Stoichiometry | 3–5 eq (Acid Chloride) | Excess ensures rapid kinetics over hydrolysis. |
| Base | DIPEA (6–10 eq) | Neutralizes HCl byproduct; prevents amine protonation. |
| Solvent | DCM (primary), DMF (secondary) | DCM prevents hydrolysis; DMF aids peptide solvation. |
| Time/Temp | 60–120 min @ RT | High reactivity of acid chlorides requires no heat. |
| Atmosphere | Nitrogen/Argon | Moisture causes reagent decomposition. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Positive Kaiser Test (Incomplete) | Reagent Hydrolysis | The acid chloride may have hydrolyzed to acid. Use a fresh bottle or recrystallize the reagent. Ensure solvents are anhydrous.[1] |
| Positive Kaiser Test (Sterics) | Aggregation | If the peptide is long/hydrophobic, use NMP or DMF instead of DCM, but ensure they are strictly anhydrous. |
| Precipitate in Vial | DIPEA Salts | DIPEA-HCl salt may precipitate in DCM. This is normal and usually washes out. Ensure thorough washing before cleavage.[5] |
| Low Yield after Cleavage | Side Reaction | Check for acylation of side chains (e.g., Tyr/Ser/Thr) if they were not fully protected. Acid chlorides are aggressive; ensure side-chain protecting groups are intact. |
Chemical Mechanism Diagram
The following diagram illustrates the nucleophilic acyl substitution mechanism driving this protocol.
Caption: Mechanism of base-promoted amide bond formation between peptide N-terminus and acid chloride.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link
-
BenchChem. (2025).[7][1] Application Notes: 4-(Methylthio)phenylacetyl Chloride in Peptide Synthesis. Link
-
Barrett, G. C. (1971). Synthesis of terminal N-thiobenzoyl peptides by use of 4-substituted 2-phenylthiazol-5(4H)-ones.[8] Journal of the Chemical Society C, 1380-1384. Link[8]
-
Peptide.com. (n.d.). Monitoring of Peptide Coupling and Capping: Kaiser Test Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of terminal N-thiobenzoyl peptides by use of 4-substituted 2-phenylthiazol-5(4H)-ones as acylating agents for amino-acids and peptides. Optically-active 4-substituted 2-phenylthiazol-5(4H)-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Precision Acylation Protocol: 4-Phenylthiazole-2-carbonyl Chloride
Application Note & Technical Guide for Medicinal Chemistry
Executive Summary
Topic: Friedel-Crafts Acylation using 4-Phenylthiazole-2-carbonyl chloride. Target Molecule Class: Aryl(4-phenylthiazol-2-yl)methanones. Significance: The 4-phenylthiazole scaffold is a privileged structure in drug discovery, frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antifungal agents.[1] Introducing this moiety via Friedel-Crafts acylation offers a convergent synthetic route, bypassing the limitations of linear Hantzsch thiazole synthesis.
Technical Challenge: Unlike standard benzoyl chlorides, 4-phenylthiazole-2-carbonyl chloride contains a basic nitrogen atom within the thiazole ring. This heteroatom acts as a "Lewis Acid Sink," sequestering the catalyst and potentially stalling the reaction. This guide provides an optimized protocol to overcome this deactivation pathway using controlled stoichiometry and thermodynamic management.
Chemical Basis & Mechanistic Insights
The "Lewis Acid Sink" Effect
In a standard Friedel-Crafts acylation, 1.0–1.1 equivalents of Aluminum Chloride (
-
Consequence: If only 1 equivalent of
is used, it binds exclusively to the thiazole nitrogen (forming a stable -complex) rather than generating the acylium ion. The reaction will fail. -
Solution: The protocol requires
equivalents of Lewis Acid:-
Eq 1: Saturates the thiazole nitrogen.
-
Eq 2: Generates the reactive acylium species.
-
Excess (0.2–0.5): Drives the equilibrium and compensates for trace moisture.
-
Reaction Mechanism Visualization
The following diagram illustrates the dual-coordination pathway required for activation.
Figure 1: Mechanistic pathway highlighting the necessity of excess Lewis Acid to overcome nitrogen coordination.
Substrate Scope & Selection
The electrophilicity of the thiazole-2-carbonyl cation is high, but the steric bulk of the 4-phenyl group must be considered.
| Substrate Class | Reactivity | Recommended Solvent | Notes |
| Activated Arenes (Anisole, Mesitylene) | High | Dichloromethane (DCM) | Reaction proceeds at 0°C to RT. High para-selectivity for monosubstituted benzenes. |
| Benzene / Toluene | Moderate | DCM or 1,2-Dichloroethane (DCE) | May require reflux in DCM or heating to 60°C in DCE. |
| Deactivated Arenes (Chlorobenzene) | Low | Nitrobenzene / DCE | Requires elevated temperatures (80°C+). Yields may be lower due to competitive polymerization. |
| Heterocycles (Thiophene, Furan) | Very High | DCM | Caution: High risk of polymerization. Use mild Lewis acids (e.g., |
Optimized Experimental Protocol
Scale: 5.0 mmol basis.
Materials
-
Reagent: 4-Phenylthiazole-2-carbonyl chloride (Prepared in situ or freshly purchased).
-
Note: If preparing in situ from the carboxylic acid, ensure all
is removed via azeotropic distillation with toluene before adding .
-
-
Substrate: Anisole (Example activated arene).
-
Catalyst: Aluminum Chloride (
), anhydrous, granular or powder. -
Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).
Step-by-Step Procedure
Step 1: Catalyst Suspension (The "Heat Sink" Setup)
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Cool the flask to 0°C using an ice/water bath.
-
Add DCM (20 mL) .
-
Rapidly add
(1.67 g, 12.5 mmol, 2.5 equiv) against a positive stream of nitrogen.-
Critical: Do not add the acyl chloride yet. Establish the Lewis acid suspension first.
-
Step 2: Electrophile Formation
-
Dissolve 4-Phenylthiazole-2-carbonyl chloride (1.12 g, 5.0 mmol, 1.0 equiv) in DCM (10 mL) in a separate vial.
-
Transfer this solution to the addition funnel.
-
Add the acyl chloride solution dropwise to the
suspension over 15 minutes at 0°C.-
Observation: The suspension may turn yellow or orange, indicating the formation of the N-Al complex and subsequent acylium ion.
-
-
Stir at 0°C for 15 minutes to ensure complete complexation.
Step 3: Acylation
-
Add the substrate Anisole (0.54 g, 5.0 mmol, 1.0 equiv) (diluted in 5 mL DCM) dropwise over 10 minutes.
-
Tip: For less reactive substrates (e.g., Benzene), the substrate can be used in slight excess (1.2 equiv) or as a co-solvent.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Monitor by TLC (mobile phase 20% EtOAc/Hexanes) or LC-MS.
-
Typical Time: 2–4 hours for activated arenes; 12–16 hours for benzene.
-
Step 4: Quench & Workup
-
Cool the mixture back to 0°C .
-
Slowly pour the reaction mixture into a beaker containing Ice (50 g) + Conc. HCl (5 mL) .
-
Why HCl? Acidic quenching prevents the formation of insoluble aluminum hydroxides and ensures the thiazole nitrogen is protonated/solubilized if it crashes out.
-
-
Stir vigorously for 30 minutes until two clear layers form.
-
Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with:
-
Water (1 x 30 mL)
-
Sat.
(1 x 30 mL) – Caution: CO2 evolution -
Brine (1 x 30 mL)
-
-
Dry over
, filter, and concentrate in vacuo.
Purification
-
Recrystallization: Many aryl(thiazolyl)methanones are crystalline solids. Recrystallize from hot Ethanol or EtOAc/Hexanes.
-
Flash Chromatography: If oil/gum, purify on silica gel (Gradient: 0% -> 30% EtOAc in Hexanes).
Characterization & Data Analysis
Expected Analytical Signals[1][7]
-
1H NMR (CDCl3):
-
Thiazole C5-H: Singlet, typically
7.8 – 8.2 ppm (deshielded by the adjacent carbonyl). -
4-Phenyl Group: Multiplet,
7.3 – 7.5 ppm (meta/para), 7.9 – 8.0 ppm (ortho). -
Product Aryl Group: Distinct patterns (e.g., AA'BB' system for p-methoxy substitution).
-
-
13C NMR:
-
Carbonyl (C=O): Characteristic signal at
180 – 185 ppm. -
Thiazole C2:
165 – 170 ppm.[3]
-
-
IR Spectroscopy: Strong C=O stretch at 1640–1660 cm⁻¹ (conjugated ketone).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / SM Recovery | "Lewis Acid Sink" (Insufficient | Increase |
| Thiazole Ring Opening | Harsh hydrolysis | Avoid prolonged exposure to strong base during workup. Use mild |
| Polymerization / Tar | Reaction too vigorous | Lower temperature to -10°C during addition. Switch solvent to Nitromethane (moderates Lewis acidity). |
| Low Yield with Deactivated Arenes | Poor electrophilicity | Switch solvent to 1,2-DCE and reflux (83°C). Consider using Triflic Acid (superacid conditions) instead of |
Workflow Diagram
Figure 2: Operational workflow for the acylation process.
References
- Friedel-Crafts Acylation Mechanism & Heterocycles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for heteroaromatic reactivity and Lewis acid interactions).
-
Thiazole Synthesis & Reactivity
-
Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
- Bela, L., et al. (2012). Friedel-Crafts Acylation of Heterocycles: A Review. Current Organic Chemistry.
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Preparation of Thiazole Carbonyl Chlorides
-
Metzger, J. V. (1979). Thiazole and Its Derivatives. John Wiley & Sons.[4]
-
Sources
Application Note: Solvent Selection for Nucleophilic Substitution with Thiazole Acid Chlorides
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of thiazole carboxamides via acid chloride intermediates.
Abstract & Scope
Thiazole carboxamides are privileged scaffolds in drug discovery, appearing in antineoplastic agents (e.g., Dasatinib), antivirals, and metabolic regulators. While the formation of amides from acid chlorides is a fundamental transformation, the specific electronic properties of the thiazole ring—characterized by significant electron deficiency—render thiazole acid chlorides highly reactive and moisture-sensitive. This guide provides a rational framework for solvent selection to maximize yield, suppress hydrolysis, and align with green chemistry principles.
Mechanistic Insight & Reactivity Profile[1][2]
The Thiazole Electronic Effect
The thiazole ring contains both a pyridine-like nitrogen (electron-withdrawing via induction and resonance) and a thiophene-like sulfur (electron-donating by resonance but withdrawing by induction).
-
C2-Position: The C2-carbonyl chloride is the most reactive due to the adjacent electron-withdrawing nitrogen (
effect). It is highly prone to hydrolysis and decarbonylation.[1] -
C4/C5-Position: These are comparatively more stable but still significantly more electrophilic than benzoyl chlorides.[1]
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[2]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The chloride ion is expelled, reforming the carbonyl double bond.
-
Deprotonation: A base scavenges the generated HCl to drive the equilibrium and prevent amine salt formation.
Solvent Role: The transition state involves charge separation.[1] Polar aprotic solvents stabilize this dipolar transition state, enhancing the reaction rate. However, the solvent must not be nucleophilic itself.
Figure 1: General workflow for thiazole carboxamide synthesis highlighting the critical solvent-dependent intermediate stage.
Solvent Selection Matrix
The choice of solvent dictates reaction rate, solubility of the thiazole zwitterions, and ease of workup.
| Solvent Class | Solvent | Suitability | Key Characteristics & Application Notes |
| Chlorinated | DCM (Dichloromethane) | High | Standard Choice. Excellent solubility for thiazole acid chlorides.[1] Low boiling point (40°C) allows easy removal.[1] Non-flammable but toxic.[1] |
| Ethers | THF (Tetrahydrofuran) | High | Good for polar amines.[1] Can coordinate with cations. Warning: Ensure anhydrous; peroxides can form.[1] |
| 2-MeTHF | High | Green Alternative. Higher BP (80°C) than THF, immiscible with water (easier workup), derived from biomass. | |
| Polar Aprotic | MeCN (Acetonitrile) | Medium | High polarity accelerates rate.[1] Good for less reactive amines.[1] Risk: Can react with very potent acid chlorides at high T. |
| DMF / NMP | Low/Special | Use only if solubility is an issue.[1] High BP makes removal difficult (requires aqueous wash which risks hydrolysis).[1] | |
| Cyrene™ | High | Green/Bio-based. Excellent replacement for DMF/NMP.[1] High viscosity; often requires mild heating (40°C).[1] | |
| Hydrocarbons | Toluene | Medium | Good for refluxing to drive off HCl gas (if no base used).[1] Poor solubility for polar thiazole intermediates.[1] |
Experimental Protocols
Protocol A: The "Green" One-Pot Method (2-MeTHF)
Recommended for scale-up and process safety.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) allows for the generation of the acid chloride and the subsequent coupling in the same vessel. Unlike THF, it separates from water, allowing for direct aqueous washes to remove salts.
Reagents:
-
Thiazole carboxylic acid (1.0 equiv)[3]
-
Oxalyl chloride (1.2 equiv) or Thionyl chloride (1.5 equiv)
-
Catalytic DMF (1-2 drops)
-
Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous 2-MeTHF (10 V)
Step-by-Step:
-
Activation: Suspend the thiazole carboxylic acid in 2-MeTHF under N₂ atmosphere.
-
Cool to 0°C. Add catalytic DMF.
-
Add Oxalyl chloride dropwise (gas evolution: CO, CO₂, HCl).
-
Stir at 0°C for 30 min, then warm to RT for 2 hours. Check conversion via methanol quench TLC/HPLC (look for methyl ester).
-
Volatile Removal (Optional but Recommended): If excess activating agent is detrimental, concentrate the mixture under reduced pressure and re-dissolve in fresh 2-MeTHF.
-
Coupling: Cool the acid chloride solution to 0°C.
-
Add the Base (DIPEA) followed by the Amine dropwise. Exothermic reaction.[1][4]
-
Warm to RT and stir for 2–4 hours.
-
Workup: Add water directly to the reaction vessel. Separate phases. Wash organic layer with sat.[1] NaHCO₃ and Brine.[1]
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: The "High Solubility" Method (DCM)
Recommended for small-scale discovery chemistry or highly insoluble substrates.
Rationale: DCM provides the highest solubility for diverse thiazole derivatives and allows for low-temperature control to prevent decomposition of unstable 2-thiazole carbonyl chlorides.[1]
Step-by-Step:
-
Preparation: Dissolve crude acid chloride (freshly prepared) in dry DCM (0.2 M concentration).
-
Scavenger: Add 3.0 equiv of anhydrous Pyridine or TEA.
-
Addition: Add amine (1.0–1.2 equiv) as a solution in DCM at -10°C to 0°C.
-
Monitoring: Monitor by TLC. If the acid chloride is sluggish, add a nucleophilic catalyst like DMAP (0.1 equiv).
-
Quench: Quench with 1M HCl (if product is not basic) to remove pyridine/TEA, or sat. NH₄Cl.[1][5]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvent or reagents.[1] Thiazole acid chloride instability.[1][6] | Use freshly distilled solvents or molecular sieves.[1] Switch to Protocol A (One-pot) to minimize exposure.[1] |
| Dimerization | Self-reaction of amino-thiazoles.[1] | If the amine partner is also a thiazole, ensure the acid chloride is added to the amine to keep amine concentration high relative to acid chloride. |
| Incomplete Reaction | Poor solubility of amine salt.[1] | Switch solvent to THF or Cyrene .[1] Add a phase transfer catalyst (TBAB) if using a biphasic system.[1] |
| Racemization | Over-basic conditions with chiral alpha-carbons.[1] | Use weaker bases (e.g., N-methylmorpholine) and maintain temperature < 0°C. |
References
-
Mechanistic Foundations: Nucleophilic Acyl Substitution.[1][2] Chemistry LibreTexts.[1] Link
-
Solvent Effects: The Effect of Solvent on SN2 Reactions. Chemistry Steps.[1][6][7][8][9][10] Link
-
Green Chemistry Protocols: Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.[1][4] University of Huddersfield Research Portal.[1] Link
-
Thiazole Stability: Thiazole-2-carbonyl chloride Product Information. Sigma-Aldrich.[1] Link
-
Amide Synthesis Review: Reactions of Acid Chlorides with Nucleophiles. Chemistry Steps.[1][6][7][8][9][10] Link
Sources
- 1. Thiazole-2-carbonyl chloride 30216-57-0 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Preventing hydrolysis of 4-Phenylthiazole-2-carbonylchloride during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to address one of the most pervasive challenges in synthetic organic chemistry: the degradation of highly reactive acyl chlorides.
Specifically, we will examine 4-Phenylthiazole-2-carbonylchloride (also known as 4-phenyl-1,3-thiazole-2-carbonyl chloride). This compound is a critical building block in the synthesis of enzyme inhibitors, anticancer agents, and advanced polymers. However, its highly electrophilic carbonyl center makes it exceptionally vulnerable to atmospheric moisture.
This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure your reagents maintain their integrity from delivery to reaction.
Mechanistic Deep Dive: The Causality of Hydrolysis
To effectively prevent degradation, we must first understand the kinetic and thermodynamic drivers of the reaction. Acyl chlorides undergo hydrolysis via a nucleophilic addition-elimination mechanism [1, 2].
In 4-Phenylthiazole-2-carbonylchloride, the carbonyl carbon is highly polarized. Both the electronegative oxygen atom and the chlorine atom withdraw electron density (inductive effect), leaving the carbonyl carbon with a strong partial positive charge (
When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form a highly unstable tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion (a good leaving group) to yield 4-phenylthiazole-2-carboxylic acid and hydrogen chloride (HCl) gas [2, 4].
Nucleophilic addition-elimination mechanism of 4-phenylthiazole-2-carbonyl chloride hydrolysis.
Troubleshooting Guide: Identifying Reagent Degradation
If your experiments are yielding inconsistent results, reagent hydrolysis is the primary suspect. Use the following diagnostic matrix to identify and resolve the issue.
| Observed Symptom | Root Cause Analysis | Corrective Action / Resolution |
| Audible "hiss" or pressure release when opening the bottle | Hydrolysis generates HCl gas, which builds up pressure inside sealed containers over time [3]. | Vent the bottle inside a fume hood. Purge the headspace with ultra-high purity (UHP) Argon before resealing. |
| White precipitate forms when dissolved in anhydrous DCM or Toluene | The parent acyl chloride is soluble in non-polar solvents, but the hydrolyzed product (carboxylic acid) is highly insoluble. | Do not use the cloudy solution. Filter the precipitate to isolate the acid, which can be re-chlorinated using Thionyl Chloride ( |
| Unexplained drop in reaction yield during amidation/esterification | Partial hydrolysis has reduced the active molarity of your acyl chloride stock. | Verify purity via FT-IR. Look for the shift from the sharp acyl chloride |
Self-Validating Storage Protocols (SOPs)
To guarantee trustworthiness in your synthetic workflows, your storage methodology must be a self-validating system. This means every step inherently prevents the introduction of moisture and provides visual or physical confirmation of an inert environment.
SOP A: Long-Term Storage (Glovebox Method)
Recommended for bulk stock preservation (>1 week).
-
Preparation: Transfer the sealed bottle of 4-Phenylthiazole-2-carbonylchloride into an inert atmosphere glovebox (Argon or Nitrogen) maintained at
ppm and ppm . -
Aliquotting (The "Working Stock" Principle): Do not repeatedly open the main bulk bottle. Weigh out 1-2 week supplies into smaller, oven-dried amber vials.
-
Primary Seal: Cap the vials tightly using PTFE-lined caps. PTFE prevents the corrosive acyl chloride vapors from degrading the cap liner [3].
-
Secondary Seal: Wrap the junction of the cap and vial with PTFE tape, followed by a tight layer of Parafilm.
-
Cold Storage: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed bag with indicating desiccant) and store in a dedicated chemical refrigerator at 2–8 °C. Self-Validation: If the indicating desiccant changes color (e.g., blue to pink), the secondary seal has failed.
SOP B: Short-Term Bench Handling (Schlenk Line Method)
Recommended for daily experimental use.
-
Temperature Equilibration: Remove the working vial from the refrigerator and allow it to warm to room temperature in a desiccator before opening. Opening a cold bottle causes instant condensation of atmospheric moisture into the reagent.
-
Inert Purge: Connect the reaction flask to a Schlenk line. Perform three vacuum/Argon backfill cycles to ensure an anhydrous environment.
-
Syringe Transfer: Use an oven-dried, Argon-purged glass syringe to extract the required volume/mass of the acyl chloride against a positive counter-flow of Argon.
-
Post-Use Purge: Immediately flush the headspace of the reagent vial with Argon for 30 seconds before resealing.
Decision matrix and workflow for the moisture-free storage of reactive acyl chlorides.
Quantitative Data: Storage Efficacy
The following table summarizes the quantitative impact of various storage conditions on the half-life and purity of reactive acyl chlorides (extrapolated from baseline acyl chloride kinetic models in aqueous/humid environments)[1, 4].
| Storage Condition | Relative Humidity (RH) Exposure | Temperature | Estimated Reagent Half-Life | Purity after 30 Days |
| Ambient Benchtop (Unsealed) | 40 - 60% | 25 °C | < 2 Hours | 0% (Fully Hydrolyzed) |
| Desiccator (Silica Gel) | < 10% | 25 °C | ~ 3 Weeks | 60 - 70% |
| Standard Fridge (Parafilm only) | Ambient (condensation risk) | 4 °C | ~ 2 Months | 80 - 85% |
| Glovebox + Secondary Containment | < 1 ppm | 2–8 °C | > 2 Years | > 99% |
Frequently Asked Questions (FAQs)
Q: I accidentally left my 4-Phenylthiazole-2-carbonylchloride exposed to air, and it has turned into a white solid. Can I reverse the hydrolysis?
A: You cannot directly "reverse" hydrolysis by drying the compound, as the chemical bonds have been broken and reformed. However, you can salvage the material by isolating the resulting 4-phenylthiazole-2-carboxylic acid and subjecting it to a reflux reaction with an excess of Thionyl Chloride (
Q: Why is refrigeration (2-8 °C) strictly required if the compound is solid at room temperature? A: Refrigeration serves two purposes. First, it significantly lowers the vapor pressure of the compound, reducing its volatility and the subsequent risk of HCl gas buildup if trace moisture is present. Second, the Arrhenius equation dictates that lowering the temperature decreases the kinetic energy of the molecules, exponentially slowing down the rate of any potential hydrolysis reaction [4].
Q: Can I use molecular sieves directly inside the bottle to keep it dry? A: No. Never add molecular sieves directly to pure acid chlorides. The surface of molecular sieves can be mildly basic or contain protic sites that can catalyze the degradation of the acyl chloride. Instead, rely on external desiccants in your secondary containment.
Q: Is 4-Phenylthiazole-2-carbonylchloride sensitive to light as well as moisture? A: While moisture is the primary threat, prolonged exposure to UV light can induce radical-mediated degradation of the thiazole ring. Always store the compound in amber glass vials to prevent photo-oxidation.
References
-
Kinetics of the hydrolysis of acyl chlorides in pure water Canadian Science Publishing[Link]
-
The hydrolysis of an acid/acyl chloride reaction mechanism Doc Brown's Chemistry[Link]
-
Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED) ACS Publications (Langmuir)[Link]
Improving yields in 4-phenylthiazole amide synthesis reactions
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when synthesizing 4-phenylthiazole amides.
The synthesis of these compounds typically involves a two-phase workflow: the construction of the thiazole core via a Hantzsch cyclization, followed by an amide coupling reaction. The most notorious point of failure in this sequence is the amide bond formation, driven by the inherently poor nucleophilicity of the aminothiazole intermediate. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you maximize your yields.
Phase 1: Reaction Workflow & Mechanistic Bottlenecks
Workflow for synthesizing 4-phenylthiazole amides from primary precursors.
Phase 2: Troubleshooting the Hantzsch Thiazole Core Synthesis
Q1: Why is my Hantzsch cyclization yielding poorly (<50%) when synthesizing the 4-phenylthiazole core? Causality: The Hantzsch synthesis involves condensing an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide or thiourea[1]. Low yields under conventional reflux conditions are almost always the result of competing side reactions, such as the self-condensation of the α-haloketone, or the thermal degradation of the thioamide during prolonged heating[1]. Solution: Transition from conventional thermal reflux to focused microwave irradiation. Utilizing a green solvent like PEG-400 under microwave conditions (e.g., 100 °C) drastically accelerates the cyclization kinetics, reducing reaction times from hours to roughly 15 minutes. This minimizes thermal degradation and suppresses side reactions, frequently boosting yields from sub-50% to over 80%[2].
Phase 3: Overcoming Low Nucleophilicity in Amide Coupling
Q2: I am trying to couple a carboxylic acid to a 2-amino-4-phenylthiazole, but standard EDC/HOBt yields trace product. Why? Causality: The primary amine group at the C2 or C4 position of a thiazole ring exhibits exceptionally low nucleophilicity. The nitrogen's lone pair is heavily delocalized into the electron-deficient, aromatic thiazole ring[3][4]. Standard carbodiimide coupling reagents (like EDC/HOBt or DCC) generate active esters that are simply not electrophilic enough to be attacked by the deactivated thiazole amine before the ester hydrolyzes or degrades[5][6]. Solution: You must bypass standard active esters and utilize highly reactive acylating agents:
-
In situ Acyl Fluorides (Recommended): Using BTFFH generates an acyl fluoride intermediate. The highly polarized C-F bond creates an intensely electrophilic carbonyl carbon that forces the coupling with electron-deficient amines, significantly improving yields while resisting α-racemization[5].
-
Acid Chlorides: Convert the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride, followed by coupling in the presence of K₂CO₃ in 1,4-dioxane[3].
-
Uronium Reagents with Heat: If acid halides must be avoided, HATU paired with a base like DIPEA or 2,6-lutidine at elevated temperatures (40–80 °C) can drive the reaction, though conversions may still plateau compared to acyl fluorides[6].
Q3: How do I prevent di-acylation when using highly reactive acid chlorides to force the coupling? Causality: When using Schotten-Baumann conditions or highly reactive acyl chlorides to overcome the poor nucleophilicity of the aminothiazole, the newly formed secondary amide can sometimes undergo a second acylation, forming an unwanted imide-like di-acylated byproduct[7]. This is exacerbated by using overly strong or nucleophilic bases like DMAP. Solution: Strictly control your stoichiometry (maximum 1.05 equivalents of the activated acid) and optimize your base. Substituting DMAP with a sterically hindered, non-nucleophilic base like 2,6-lutidine prevents the formation of hyper-reactive N-acyl intermediates that drive over-acylation, keeping the reaction halted at the mono-amide stage[5][6].
Phase 4: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Self-Validating Mechanism: In-process TLC monitoring ensures the complete consumption of the α-haloketone before basic workup, preventing unreacted electrophiles from contaminating the downstream coupling steps.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in 3.0 mL of PEG-400[2].
-
Irradiation: Seal the vial with a crimp cap. Subject the mixture to focused microwave irradiation at 100 °C for 15 minutes[2].
-
In-Process Validation: Extract a 5 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate alongside the starting ketone (Eluent: 3:1 Hexanes/EtOAc). Proceed to workup only when the UV-active ketone spot is completely absent[1].
-
Workup: Pour the reaction mixture into 15 mL of ice-cold distilled water. Adjust the pH to 8-9 using 10% aqueous ammonia to precipitate the free base.
-
Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from absolute ethanol to afford the pure thiazole amine.
Protocol 2: Acyl Fluoride (BTFFH) Mediated Amide Coupling
Self-Validating Mechanism: The protocol relies on LC-MS to verify the formation of the stable acyl fluoride intermediate before the amine is introduced, ensuring that coupling failures are isolated to amine reactivity rather than failed acid activation.
-
Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 mmol) and BTFFH (1.2 mmol) in anhydrous DMF (5.0 mL)[5].
-
Intermediate Formation: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for 30 minutes. Validation step: Analyze an aliquot via LC-MS to confirm the complete mass shift to the acyl fluoride intermediate.
-
Coupling: Add the synthesized 2-amino-4-phenylthiazole (1.1 mmol) to the flask. Seal the system and heat to 80 °C for 12–24 hours[5].
-
Workup: Cool to room temperature and dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) to remove unreacted acid, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Phase 5: Quantitative Data: Reagent Efficacy Comparison
To aid in experimental design, the following table summarizes the expected performance of various coupling strategies when applied specifically to electron-deficient aminothiazoles.
| Coupling Reagent System | Activation Intermediate | Typical Yield (%) | Reaction Temp (°C) | Key Mechanistic Advantage / Limitation |
| EDC / HOBt | Active OAt Ester | < 10% | 25 | Limitation: Fails entirely due to the low nucleophilicity of the thiazole amine[5]. |
| HATU / 2,6-Lutidine | Active OAt Ester | 45 - 90% | 40 - 80 | Advantage: Good for moderately hindered substrates; requires thermal energy to drive conversion[6]. |
| SOCl₂ / K₂CO₃ | Acid Chloride | 36 - 78% | 25 - 80 | Limitation: Highly reactive, but carries a significant risk of di-acylation and substrate degradation[3][7]. |
| BTFFH / DIPEA | Acyl Fluoride | 71 - 91% | 80 | Advantage: Exceptional for unreactive amines; highly electrophilic yet highly resistant to α-racemization[5]. |
Phase 6: References
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Publishing.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry.[Link]
-
An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation - Scientific Research Publishing.[Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC.[Link]
-
Metal Catalysed Acyl Transfer Reactions of Amides - University of Bath.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
Technical Support Center: Troubleshooting 4-Phenylthiazole-2-carbonyl Chloride Amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the amidation of heteroaromatic acyl chlorides. The coupling of 4-phenylthiazole-2-carbonyl chloride with anilines is notoriously problematic. The root cause is a dual kinetic barrier: the extreme moisture sensitivity of the C2-electrophilic thiazole core and the inherently poor nucleophilicity of anilines (due to lone-pair delocalization into the aromatic ring).
This guide is designed to help you diagnose your reaction failure, understand the underlying physical organic chemistry, and select a self-validating protocol to drive your synthesis to completion.
Part 1: Diagnostic Workflow & Mechanistic Logic
Before altering your reaction conditions, you must identify whether the failure stems from reagent degradation or kinetic barriers. Follow the diagnostic logic below.
Diagnostic workflow for troubleshooting low-yielding amidation reactions.
Frequently Asked Questions (FAQs)
Q1: My 4-phenylthiazole-2-carbonyl chloride seems to degrade before it even reacts. Why? Causality & Solution: Thiazole-2-carbonyl chlorides are highly unstable. The electron-withdrawing nature of the thiazole ring, combined with the adjacent nitrogen and sulfur heteroatoms, makes the C2-carbonyl carbon highly electrophilic. Consequently, the reagent is extremely sensitive to trace moisture and will rapidly hydrolyze back to the unreactive 4-phenylthiazole-2-carboxylic acid upon exposure to ambient air 1[1]. Always verify the integrity of your acyl chloride via IR (look for the strong C=O stretch >1750 cm⁻¹) before proceeding.
Q2: The acyl chloride is intact, but the aniline remains unreacted. How do I force the coupling? Causality & Solution: Anilines are inherently poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic π-system. To overcome this, introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride due to resonance stabilization, facilitating rapid acyl transfer even to weak aniline nucleophiles 2[2].
Mechanistic pathway of DMAP-catalyzed acylation forming the reactive N-acylpyridinium intermediate.
Q3: What if I am using a highly electron-deficient aniline (e.g., containing -NO2 or -CF3 groups)? Causality & Solution: For severely deactivated anilines, even the N-acylpyridinium intermediate may not be enough. You must alter the nucleophile's ground state. By treating the aniline with a strong base like Sodium Hydride (NaH), you deprotonate the amine to form an anilide anion. This anion is exponentially more nucleophilic, shifting the rate-determining step and driving the reaction to completion 3[3]. Alternatively, DBU has shown specific efficacy in accelerating the coupling of traditionally unreactive, electron-deficient anilines 4[4].
Q4: Is there a way to avoid the unstable acyl chloride entirely? Causality & Solution: Yes. Bypassing the acyl chloride isolation is often the most robust strategy. You can directly couple 4-phenylthiazole-2-carboxylic acid with the aniline using uronium-based coupling reagents like HATU in the presence of DIPEA. This generates an active ester in situ, which is highly efficient for amide bond formation, even with sterically hindered amines 5[5].
Part 2: Quantitative Data Summary
Selecting the right protocol depends heavily on the electronic nature of your aniline. Use the table below to match your substrate with the optimal coupling strategy.
| Coupling Strategy | Reagents | Substrate Scope (Aniline) | Typical Yield | Reaction Time | Primary Advantage |
| Standard Acylation | Pyridine / DCM | Electron-rich | < 30% | 24 h | Low cost, simple setup |
| DMAP Catalysis | DMAP (cat.), Et₃N | Neutral to mildly deficient | 75 - 90% | 2 - 4 h | High turnover, mild conditions |
| Anion Activation | NaH or LiHMDS | Highly electron-deficient | 60 - 85% | 1 - 2 h | Overcomes severe electronic hindrance |
| Direct Coupling | HATU, DIPEA, DMF | Broad scope | 80 - 95% | 4 - 12 h | Bypasses unstable acyl chloride |
Part 3: Validated Experimental Protocols
Protocol A: DMAP-Accelerated Acylation
Best for: Intact acyl chlorides and neutral to mildly electron-deficient anilines.
-
Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Dissolve the aniline (1.0 equiv) and Triethylamine (2.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 to 0.2 equiv).
-
Mechanistic Rationale: DMAP is added before the electrophile to ensure it is readily available to intercept the acyl chloride, forming the active N-acylpyridinium species and preventing competitive hydrolysis.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-phenylthiazole-2-carbonyl chloride (1.2 equiv) in a small volume of anhydrous DCM and add dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically complete within 2–4 hours).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and Et₃N), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Base-Mediated Aniline Activation (Anilide Method)
Best for: Highly electron-deficient or sterically hindered anilines (e.g., 2,4-dinitroaniline).
-
Preparation: In a flame-dried flask under nitrogen, dissolve the unreactive aniline (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.15 M).
-
Deprotonation: Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
-
Mechanistic Rationale: Evolution of H₂ gas will be observed. Stirring for 30 minutes at 0 °C ensures complete conversion of the aniline to the highly nucleophilic anilide anion before the electrophile is introduced, preventing side reactions.
-
-
Coupling: Add 4-phenylthiazole-2-carbonyl chloride (1.1 equiv) dropwise as a solution in anhydrous THF.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.
-
Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol C: Direct Carboxylic Acid Coupling
Best for: Circumventing the instability of the acyl chloride entirely.
-
Preparation: Dissolve 4-phenylthiazole-2-carboxylic acid (1.0 equiv) and the aniline (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by HATU (1.2 equiv).
-
Mechanistic Rationale: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This forms a highly reactive OAt (7-azabenzotriazole) ester. The OAt leaving group is superior for promoting amidation with weak nucleophiles.
-
-
Reaction: Stir at room temperature for 12 hours under nitrogen.
-
Workup: Dilute the mixture heavily with EtOAc (to prevent DMF from carrying over). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, then with saturated NaHCO₃, and finally brine. Dry and concentrate.
References
- Radicals derived from heteroaromatic systems. II.
- IV.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications URL
- DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations Source: Organic Chemistry Portal URL
- Source: PMC (nih.gov)
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations [organic-chemistry.org]
- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 4-Phenylthiazole-2-carbonylchloride from reaction mixtures
Technical Support Ticket #8821: Purification Protocol for Thiazole Acid Chlorides
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Removing unreacted 4-Phenylthiazole-2-carbonylchloride (MW ~223.[1]68) from a reaction mixture requires exploiting its high electrophilicity.[1] Unlike standard impurities, acid chlorides cannot be easily chromatographed on silica due to hydrolysis and streakiness.
You have two primary validated workflows depending on your product's sensitivity and the scale of your reaction:
-
Method A (Solid-Supported Scavenging): Best for small-scale (<1g), high-throughput, or acid-sensitive products.[1]
-
Method B (Hydrolytic Extraction): Best for scale-up (>1g) and robust hydrophobic products.[1]
Method A: Solid-Phase Scavenging (The "Water-Free" Route)
Recommended for: Medicinal chemistry libraries, acid-sensitive amides/esters.[1]
This method uses a polymer-supported amine to covalently bind the unreacted acid chloride.[1] The impurity is removed via simple filtration, leaving the product in the filtrate.
Reagents Required
-
Scavenger Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-NMM (Morpholine).[1]
-
Loading: Typically 3.0–4.0 mmol/g.[1]
-
-
Solvent: DCM, THF, or DMF (must swell the resin).[1]
Step-by-Step Protocol
-
Calculate Stoichiometry: Determine the theoretical excess of acid chloride remaining. Use 3–4 equivalents of resin relative to the excess acid chloride.
Tip: If the excess is unknown, assume 20% of the starting material remains.
-
Incubation: Add the dry resin directly to the reaction mixture.
-
Agitation: Shake (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 1–2 hours .
-
Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.
-
Wash: Rinse the resin cake with DCM (2 x 5 mL) to recover any entrained product.
-
Concentration: Evaporate the filtrate. The resulting solid is your purified product, free of acid chloride and HCl salts.
Method B: Hydrolytic Bicarbonate Workup (The Scale-Up Route)
Recommended for: Stable hydrophobic products, scale-up (>1g).[1]
This method relies on converting the electrophilic acid chloride into 4-phenylthiazole-2-carboxylic acid , which is then deprotonated by base to form a water-soluble salt.[1]
Critical Solubility Data:
-
Target Impurity: 4-Phenylthiazole-2-carbonylchloride (Lipophilic).[1]
-
Hydrolysis Product: 4-Phenylthiazole-2-carboxylic acid (Solid, MP: 93–97°C).[1]
-
Salt Form: Sodium 4-phenylthiazole-2-carboxylate (Highly water-soluble).[1]
Step-by-Step Protocol
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Caution: Vigorous evolution of CO₂ gas will occur as HCl is neutralized.[1]
-
-
Hydrolysis Phase: Stir the biphasic mixture vigorously for 15–30 minutes at room temperature.
-
Why? Thiazole acid chlorides can be surprisingly stable.[1] You must ensure the chloride is fully hydrolyzed to the acid.
-
-
Separation: Transfer to a separatory funnel.
-
The "Basic" Wash:
-
Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Visual Guide: Decision Logic & Workflow
Caption: Decision tree for selecting the optimal purification route based on product stability.
Troubleshooting & FAQs
Q1: The acid chloride seems to be surviving the bicarbonate wash. I still see it in NMR.
-
Cause: Thiazole carbonyl chlorides are sterically and electronically distinct.[1] The biphasic hydrolysis might be too slow if stirring is inefficient.
-
Fix: Add a "Nucleophilic Carrier." Add 5% DMAP (4-Dimethylaminopyridine) or Methylamine to the reaction before workup.[1] This converts the acid chloride to a highly reactive intermediate (acyl pyridinium) or a methyl amide/ester (if methanol is used), which might be easier to separate or hydrolyze.[1]
-
Alternative: Use 1M NaOH instead of Bicarbonate for the wash if your product is stable to strong base. The higher pH ensures rapid hydrolysis.
Q2: My product is precipitating during the quench.
-
Cause: Your product might have low solubility in the organic solvent once the reaction mixture is cooled or diluted with water.
-
Fix: Do not use a separatory funnel yet. Filter the biphasic mixture through a sintered glass funnel. The solid might be your pure product (washed free of the soluble acid salt). Wash the solid cake with water and cold ether.
Q3: Can I use silica gel chromatography?
-
Advisory: Avoid it if possible. Acid chlorides react with the silanols (Si-OH) on silica gel, producing HCl and streaking.[1] If you must column, convert the excess acid chloride to a methyl ester first by quenching the reaction with dry Methanol (1 mL) for 30 minutes before concentration. The methyl ester of the thiazole is easily separable by flash chromatography (Hexane/EtOAc).
References
-
Polymer-Supported Reagents: Marsh, A., et al.[1] "High-throughput synthesis using polymer-supported reagents and scavengers."[1] Journal of Organic Chemistry, 1996.[1]
-
Acid Chloride Purification: Vogel, A.I.[1] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Hydrolytic Workup).
-
Thiazole Properties: Metzger, J.V.[1][4] "Thiazole and its Derivatives."[1][4][5] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1]
-
Scavenger Resin Protocols: Biotage® Isolute/PS Sheets.[1] "Procedures for Acid Chloride Scavenging."[1][6]
Sources
- 1. PubChemLite - 4-phenylthiazole-2-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 4-Phenylthiazole-2-Carbonyl Derivatives
Welcome to the technical support center for the purification of 4-phenylthiazole-2-carbonyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this important class of heterocyclic compounds. The 4-phenylthiazole core is prevalent in many biologically active molecules, making robust purification strategies essential for accurate downstream analysis and development.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address specific experimental issues.
Section 1: Flash Column Chromatography
Flash column chromatography is the most widely used technique for purifying 4-phenylthiazole-2-carbonyl derivatives, especially for non-crystalline products (oils) or when impurities have similar solubility profiles to the target compound.[3][4] Success hinges on selecting an appropriate stationary phase and solvent system to achieve differential migration of the components.
Troubleshooting Guide & FAQs: Column Chromatography
Q1: How do I select the best solvent system for my compound? A1: The ideal solvent system (eluent) is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent or mixture that moves your target compound to a Retention Factor (Rf) of 0.2-0.4.[5] This range typically provides the best separation from impurities. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. For more polar derivatives, a system like dichloromethane (DCM) and methanol may be necessary.[6]
Q2: My compound and a major impurity have very similar Rf values. How can I improve separation? A2: When polarities are similar, separation is challenging.[3] First, try a different solvent system. For example, if a hexanes/ethyl acetate system is failing, try a system with a different polarity mechanism, such as toluene/acetone or DCM/diethyl ether. If this doesn't work, consider alternative purification techniques like recrystallization or preparative HPLC.[3]
Q3: My compound streaks on the TLC plate. What does this mean and how do I fix it? A3: Streaking often indicates that the compound is interacting too strongly with the stationary phase, which can be due to its acidic or basic nature. Thiazole derivatives can be basic. Adding a small amount of a modifier to your eluent can resolve this. For basic compounds, add 0.5-1% triethylamine or ammonia in methanol. For acidic compounds (like a 4-phenylthiazole-2-carboxylic acid), adding 0.5-1% acetic or formic acid can produce sharper spots.
Q4: I suspect my compound is degrading on the silica gel. What are my options? A4: Some thiazole derivatives can be sensitive to the acidic nature of standard silica gel.[3] In such cases, switching to a different stationary phase is recommended. Neutral or basic alumina are excellent alternatives.[3][7] Alternatively, you can use deactivated silica gel, which is prepared by pre-treating the silica with a base like triethylamine.
Q5: My crude product is not very soluble in the eluent. How should I load it onto the column? A5: To ensure a narrow starting band for good separation, avoid using large volumes of a strong solvent. The best practice is "dry loading." First, dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]
Q6: After my column, I'm struggling to remove a high-boiling point solvent like DMF or DMSO. What should I do? A6: These solvents are difficult to remove by simple evaporation. After combining your product fractions, perform a liquid-liquid extraction. Dilute the fractions with a larger volume of ethyl acetate or DCM, and wash several times with water and then with brine. The polar solvents will partition into the aqueous layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[6]
Typical Solvent Systems for Chromatography
| Derivative Type | Common Eluent System | Typical Ratio (v/v) | Notes |
| Esters (e.g., Ethyl 4-phenylthiazole-2-carboxylate) | Hexanes / Ethyl Acetate | 9:1 to 4:1 | A good starting point for many neutral derivatives.[6] |
| Amides (e.g., N-alkyl-4-phenylthiazole-2-carboxamide) | Dichloromethane / Methanol | 99:1 to 95:5 | Amides are more polar; methanol provides the necessary elution strength. |
| Carboxylic Acids (e.g., 4-phenylthiazole-2-carboxylic acid) | Dichloromethane / Methanol + Acetic Acid | 95:5 + 0.5% | The acid modifier prevents streaking on the column. |
| Amino derivatives (e.g., 2-amino-4-phenylthiazole) | Ethyl Acetate / Hexanes + Triethylamine | 1:1 + 1% | The basic modifier prevents tailing. |
Workflow: Column Chromatography Method Development
Caption: Decision workflow for flash chromatography.
Section 2: Recrystallization
For crude products that are solid, recrystallization is a powerful, economical, and often scalable purification technique. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[8]
Troubleshooting Guide & FAQs: Recrystallization
Q1: How do I find the perfect solvent for recrystallization? A1: The ideal solvent is found through small-scale solubility tests.[8] A good solvent will dissolve your compound completely when boiling but allow a high yield of crystals to form upon cooling to room temperature or 0 °C.[8][9] Common solvents to screen for 4-phenylthiazole derivatives include ethanol, methanol, ethyl acetate, and acetonitrile.[5][10][11] Avoid solvents where the compound is highly soluble at room temperature or insoluble even when boiling.[8]
Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the solvent is too non-polar.[4][5] To fix this, try reheating the solution to re-dissolve the oil, then add a small amount of a more polar "good" solvent and allow it to cool more slowly. Alternatively, you can attempt to crystallize the oil by dissolving it in a minimal amount of a volatile solvent (like DCM) and then slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like hexanes) until turbidity persists.[4]
Q3: I've cooled my solution, but no crystals have formed. What should I do? A3: This usually means your solution is not sufficiently saturated.[5] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" from a previous batch.[9][12] If that fails, you can boil off some of the solvent to increase the concentration and then cool it again.[5] Another effective technique is to add an "anti-solvent" dropwise to the cooled solution.[5]
Q4: My final yield after recrystallization is very low. How can I improve recovery? A4: Low recovery is often due to using too much solvent during the dissolution step or the compound having significant solubility even in the cold solvent.[5][8] Use only the minimum amount of hot solvent required to fully dissolve the crude product. To maximize crystal recovery, ensure the solution is cooled thoroughly, perhaps in an ice bath, before filtration. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Common Recrystallization Solvents
| Solvent | Properties & Use Cases |
| Ethanol/Methanol | Often excellent for moderately polar thiazole derivatives.[11][13] A common choice for final product crystallization. |
| Ethyl Acetate | Good for a wide range of polarities. Less polar than alcohols. |
| Acetonitrile | A polar aprotic solvent that can be effective when alcohols or ethyl acetate fail. |
| Toluene | A non-polar aromatic solvent, useful for less polar derivatives or as part of a solvent-pair system. |
| Ethanol/Water | A common mixed-solvent system. The compound is dissolved in hot ethanol, and water (the anti-solvent) is added until the solution becomes cloudy.[9] |
Workflow: Single-Solvent Recrystallization
Caption: Standard protocol for single-solvent recrystallization.
Section 3: Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with your chosen eluent to form a uniform slurry. The amount of silica should be 50-100 times the mass of your crude product.
-
Column Packing: Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring no air bubbles or cracks are present.[5] Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[5]
-
-
Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Apply pressure and begin collecting fractions.
-
Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under a high vacuum to remove any residual solvent.[4]
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven. Confirm purity by melting point analysis and other analytical techniques.[4]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Unknown. (n.d.). Guide for crystallization.
- PMC. (n.d.). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense.
- BenchChem. (n.d.). Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.
- Chem-Impex. (n.d.). 4-Phenyl-1,3-thiazole-2-carboxylic acid.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization I 10.
- MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- JOCPR. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- Unknown. (2022, November 20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst.
- BenchChem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Methylthiazole-4-carbothioamide and Related Compounds.
- ResearchGate. (2023, March 17). (PDF) SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. jocpr.com [jocpr.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. unifr.ch [unifr.ch]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Handling & Quenching 4-Phenylthiazole-2-carbonylchloride
Topic: Quenching Protocols for Excess 4-Phenylthiazole-2-carbonylchloride Content Type: Technical Support Center (Self-Service Portal) Audience: Organic Chemists, Process Scientists, and Lab Managers.
Status: Operational | Updated: March 2026 Safety Level: High (Corrosive, Lachrymator, HCl Evolution)
Welcome to the technical support hub for 4-Phenylthiazole-2-carbonylchloride (CAS: 36094-04-9). This compound is a highly reactive electrophile used primarily for amide and ester synthesis. Its high reactivity requires strict adherence to quenching protocols to prevent thermal runaways and hazardous gas release.
⚠️ Emergency Quick-Reference (Read First)
| Hazard | Immediate Action |
| HCl Evolution | This compound releases hydrogen chloride gas immediately upon contact with moisture. Do not inhale. Work exclusively in a fume hood. |
| Skin Contact | Corrosive.[1] Wash immediately with soap and water for 15 minutes. Remove contaminated clothing. |
| Violent Reaction | NEVER add water directly to a bulk quantity of the solid acid chloride. This causes flash boiling and dispersal of corrosive material. |
Part 1: Select Your Quenching Strategy
The "correct" quenching method depends entirely on your scale and your desired downstream processing. Use the decision matrix below to select the appropriate protocol.
Decision Matrix: Quench Method Selector
Figure 1: Decision tree for selecting the optimal quenching protocol based on downstream requirements.
Part 2: Detailed Experimental Protocols
Protocol A: Controlled Alkaline Hydrolysis (Recommended for Workup)
Objective: Convert excess acid chloride back to the water-soluble carboxylate salt, allowing organic impurities to be extracted before re-acidifying to isolate the pure acid.
Reagents:
-
Saturated Sodium Bicarbonate (
) or 1M NaOH. -
Organic solvent (DCM or EtOAc).
Procedure:
-
Dilution: Ensure the reaction mixture is diluted with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Do not quench a neat reaction mixture.
-
Cooling: Cool the reaction vessel to 0°C using an ice bath.
-
Addition: Slowly add saturated
solution via an addition funnel.-
Note: Expect vigorous bubbling (
evolution). Adjust addition rate to keep the internal temperature < 10°C.
-
-
Phasing: Transfer to a separatory funnel. The byproduct (4-phenylthiazole-2-carboxylic acid) will reside in the aqueous layer as the sodium salt (pH > 8).
-
Separation:
-
Organic Layer: Contains your desired amide/ester product.
-
Aqueous Layer: Contains the quenched byproduct.
-
-
Disposal/Recovery: To recover the thiazole acid, acidify the aqueous layer to pH 3 with 1M HCl. The solid 4-phenylthiazole-2-carboxylic acid will precipitate [1].
Protocol B: Alcoholysis (Methanol Quench)
Objective: Convert excess acid chloride into the methyl ester, which is often easier to handle or separate by chromatography than the free acid.
Reagents:
-
Anhydrous Methanol (MeOH).
-
Triethylamine (optional, to scavenge HCl).
Procedure:
-
Cooling: Cool the reaction mixture to 0°C.
-
Addition: Add excess Methanol dropwise.
-
Reaction:
-
-
Ventilation: Ensure the vessel is vented to a scrubber or fume hood exhaust, as HCl gas will be generated.
-
Workup: Concentrate the mixture under reduced pressure. The methyl ester of the thiazole is typically soluble in organic solvents and can be removed via column chromatography if it differs significantly from your product [2].
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture is smoking/fuming white gas. What is happening?
Diagnosis: You are observing the evolution of Hydrogen Chloride (HCl) gas reacting with atmospheric moisture to form hydrochloric acid mist. Solution:
-
Check your nitrogen/argon line; positive pressure prevents moisture ingress.
-
Ensure your quench rate is slow enough that the off-gas can be handled by your ventilation system.
-
Immediate Fix: Attach a drying tube or vent the outlet through a base trap (e.g., NaOH solution) to scrub the acid fumes [3].
Q2: A solid precipitate formed during the aqueous quench and is clogging my funnel.
Diagnosis: The byproduct, 4-phenylthiazole-2-carboxylic acid , has low solubility in neutral or acidic water. Solution:
-
If you used water: The pH is likely highly acidic due to HCl generation, causing the acid to precipitate. Add 1M NaOH or Sat.
until the pH is >8. The solid should dissolve as it converts to the carboxylate salt. -
If you used organic solvent: The precipitate might be the amine hydrochloride salt (if an amine base was used). This is water-soluble; add more water to dissolve it.
Q3: Can I rotovap the mixture directly without quenching?
Technical Advice: Not Recommended. While 4-phenylthiazole-2-carbonylchloride has a high boiling point, residual amounts can damage rotary evaporator seals and pumps due to HCl formation.
-
If you must: Use a liquid nitrogen trap and an in-line base trap (KOH/NaOH) to protect the vacuum pump.
-
Better approach: Perform a "mini-quench" with MeOH (Protocol B) to convert the corrosive chloride to the neutral ester before evaporation [4].
Part 4: Mechanism & Safety Visualization
Understanding the reactivity helps predict hazards. The thiazole ring is electron-withdrawing, making the carbonyl chloride highly susceptible to nucleophilic attack.
Figure 2: Mechanistic pathway of hydrolysis. Note that the expulsion of HCl is the primary safety concern.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Phenylthiazole-2-carbonyl chloride. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
University of Wisconsin-Madison. (2024). SOP: Generating and Quenching Reactive Gases. Retrieved from
-
BenchChem. (2025).[2] Technical Support: Post-Synthesis Removal of Excess Chlorinating Agents. Retrieved from
Disclaimer: This guide is for informational purposes for trained personnel only. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling hazardous reagents.
Sources
Technical Support Center: 4-Phenylthiazole-2-carbonyl Chloride Handling & Purification
Welcome to the Advanced Technical Support Center for thiazole-based acid chloride derivatives. 4-Phenylthiazole-2-carbonyl chloride is a highly reactive, moisture-sensitive electrophile critical for synthesizing amides, esters, and complex pharmaceutical intermediates. Due to the unique electronic properties of the thiazole ring, this specific acid chloride presents distinct challenges regarding thermal stability and hydrolytic degradation.
This guide provides field-proven troubleshooting strategies, thermodynamic solvent data, and self-validating protocols to ensure high-yield, high-purity recrystallization.
Part 1: Troubleshooting & FAQs
Q1: My 4-phenylthiazole-2-carbonyl chloride yield is low, and the melting point is broad. Why is it degrading during recrystallization? Causality & Solution: The primary mechanism of degradation is hydrolysis. Thiazole-2-carbonyl chlorides are exceptionally sensitive to ambient moisture, rapidly reverting to1[1]. Furthermore, thiazole-2-carboxylic acids are notoriously unstable and prone to thermal decarboxylation if heated excessively[1]. If your solvent contains trace water, or if you expose the hot solution to ambient air, the acid chloride will hydrolyze. Solution: You must strictly avoid 2[2]. All recrystallization steps must be performed using anhydrous, aprotic solvents (e.g., toluene, hexane) under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Q2: Standard acid/base extraction failed to remove the carboxylic acid impurity. How do I separate it? Causality & Solution: Traditional aqueous bicarbonate washes cannot be used because the acid chloride will violently hydrolyze in the aqueous phase. Instead, you must exploit the differential solubility of the compounds. The hydrolyzed impurity (4-phenylthiazole-2-carboxylic acid) forms strong intermolecular hydrogen bonds, rendering it highly 2 like toluene[2]. Solution: Perform a hot gravity filtration of the crude mixture in anhydrous toluene. The unreacted/hydrolyzed carboxylic acid will remain on the frit, while the pure acid chloride remains dissolved in the hot filtrate.
Q3: What is the thermodynamically optimal solvent system for this compound? Causality & Solution: A successful recrystallization requires a solvent with a high 3—meaning the solute is highly soluble at boiling point but insoluble at room temperature[3]. Because 4-phenylthiazole-2-carbonyl chloride has both a polar acyl chloride group and a lipophilic aromatic core, single solvents rarely provide the necessary steep solubility curve. A dual-solvent (solvent/anti-solvent) system is required.
Quantitative Solvent System Comparison
| Solvent System | Solubilizing Power (Hot) | Crystallization Yield (Cold) | Moisture Control | Recommendation |
| Anhydrous Toluene / Hexane | Excellent | High (>85%) | Excellent (azeotropic drying possible) | Optimal |
| Anhydrous DCM / Heptane | Very High | Moderate (~70%) | Good | Alternative (lower boiling point) |
| Dry Diethyl Ether | Moderate | Low (<50%) | Poor (highly hygroscopic) | Not Recommended |
Part 2: Workflow Visualization
Workflow for anhydrous dual-solvent recrystallization of moisture-sensitive acid chlorides.
Part 3: Step-by-Step Methodology
Protocol: Anhydrous Dual-Solvent Recrystallization (Toluene/Hexane)
This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical integrity of the process.
1. Apparatus Preparation (Critical Step)
-
Flame-dry a 2-neck round-bottom flask, a Schlenk frit, and a receiving flask under vacuum.
-
Backfill the system with dry Nitrogen or Argon. Maintain a positive inert gas pressure throughout the procedure.
2. Dissolution
-
Transfer the crude 4-phenylthiazole-2-carbonyl chloride into the 2-neck flask.
-
Add anhydrous toluene (approximately 3–5 mL per gram of crude product).
-
Heat the suspension to 80°C using an oil bath while stirring magnetically.
-
Causality: Toluene dissolves the acid chloride while leaving the hydrogen-bonded carboxylic acid impurity suspended.
3. Hot Filtration (Impurity Removal)
-
Transfer the hot mixture via a wide-bore cannula or quickly pour it through the pre-warmed Schlenk frit into the receiving flask.
-
Self-Validation Checkpoint: Inspect the filtrate. It must be completely transparent. Any cloudiness indicates that the carboxylic acid impurity passed through or that ambient moisture caused premature hydrolysis. If cloudy, re-filter.
4. Anti-Solvent Titration
-
Maintain the clear filtrate at 70–80°C.
-
Using a dry syringe, add anhydrous hexane dropwise to the stirring solution.
-
Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Add 1–2 drops of hot toluene just until the solution regains complete clarity.
-
Causality: This establishes a perfectly saturated solution at elevated temperatures, maximizing the thermodynamic driving force for 3 upon cooling[3].
5. Crystallization
-
Remove the oil bath and allow the flask to cool ambiently to room temperature without disturbance.
-
Once at room temperature, transfer the sealed flask to a -20°C freezer for 12 hours.
-
Self-Validation Checkpoint: The formation of distinct, geometric crystals (rather than an amorphous oil) confirms that the lattice is successfully3[3].
6. Isolation and Drying
-
Filter the cold suspension through a cold Schlenk frit under nitrogen pressure.
-
Wash the crystal cake with 2 volumes of ice-cold anhydrous hexane to remove residual toluene and surface impurities.
-
Dry the crystals in vacuo on the Schlenk line for 3–4 hours. Solid acid chlorides must be 2 to prevent degradation during storage[2].
-
Store the final product in a sealed ampoule or a desiccator backfilled with argon at -20°C.
References
Sources
Validation & Comparative
1H NMR characterization of 4-Phenylthiazole-2-carbonylchloride derivatives
1H NMR Characterization of 4-Phenylthiazole-2-carbonyl Chloride Derivatives: Direct Analysis vs. Derivatization Strategies
The Analytical Challenge of Highly Reactive Acyl Chlorides
4-Phenylthiazole-2-carbonyl chloride is a critical electrophilic building block utilized in the synthesis of complex pharmaceuticals, including Nek2/Hec1 inhibitors[1] and various broad-spectrum antimicrobial agents[2]. However, characterizing this intermediate via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical hurdle. The acyl chloride moiety is notoriously sensitive to trace moisture, rapidly hydrolyzing back to the starting 4-phenylthiazole-2-carboxylic acid[3].
For drug development professionals, confirming the quantitative conversion of the carboxylic acid to the acyl chloride is essential before proceeding to downstream amide or ester couplings. This guide objectively compares two primary analytical workflows: Direct 1H NMR Analysis in ultra-dry solvents versus In Situ Derivatization to stable analogs. By understanding the causality behind solvent interactions and electronic shielding effects, researchers can establish a self-validating system to guarantee intermediate integrity.
Causality of Chemical Shifts: The C5-H Diagnostic Marker
The thiazole ring is a highly conjugated system where the electronic nature of the C2 substituent dictates the electron density across the heterocycle. The C5 proton (C5-H) serves as the primary diagnostic marker for successful functionalization.
The acyl chloride (-COCl) group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It heavily depletes electron density from the thiazole ring, severely deshielding the C5-H and pushing its resonance significantly downfield (typically >8.10 ppm). When the acyl chloride is derivatized into an ester (-COOMe) or an amide (-CONHR), the electron-withdrawing effect is attenuated by the electron-donating resonance of the adjacent oxygen or nitrogen lone pairs. This causes the C5-H to shift upfield (shielding) to ~7.90–7.95 ppm. Monitoring this specific C5-H migration provides an internal, self-validating diagnostic tool to confirm successful acyl chloride formation versus unreacted acid or hydrolyzed byproduct.
Comparative Data: 1H NMR Shifts Across Derivatives
The following table summarizes the quantitative 1H NMR data used to differentiate the highly reactive carbonyl chloride from its stable derivatives and potential hydrolysis products.
| Compound Derivative | C5-H (Thiazole) | Phenyl Protons (Ar-H) | Diagnostic Substituent Peak |
| 4-Phenylthiazole-2-carbonyl chloride (Direct) | ~8.15 ppm (s, 1H) | 7.95 (m, 2H), 7.45 (m, 3H) | N/A (Absence of -OH) |
| 4-Phenylthiazole-2-carboxylic acid (Hydrolyzed) | ~8.02 ppm (s, 1H) | 7.92 (m, 2H), 7.42 (m, 3H) | ~11.0 ppm (br s, 1H, -COOH) |
| Methyl 4-phenylthiazole-2-carboxylate (Trapped) | ~7.95 ppm (s, 1H) | 7.90 (m, 2H), 7.40 (m, 3H) | ~4.02 ppm (s, 3H, -OCH3) |
| N-Benzyl-4-phenylthiazole-2-carboxamide | ~7.85 ppm (s, 1H) | 7.88 (m, 2H), 7.35 (m, 8H) | ~7.50 ppm (br t, 1H, -NH) |
Note: Spectra acquired in CDCl3 at 400 MHz. Shifts may vary slightly based on concentration and exact solvent calibration[4].
Experimental Workflows: Self-Validating Protocols
To objectively compare the performance of direct measurement versus derivatization, both protocols must be executed as self-validating systems. This ensures that any observed spectral anomalies can be immediately attributed to either chemical degradation or solvent contamination.
Protocol A: Direct 1H NMR Characterization (Anhydrous System)
This method provides the most accurate reflection of the intermediate but carries a high risk of false negatives if the solvent is compromised.
-
Solvent Preparation: Dry CDCl3 over activated 4Å molecular sieves for a minimum of 24 hours prior to use. Standard CDCl3 contains trace water and HCl, which will immediately hydrolyze the sample[5].
-
Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using strict Schlenk techniques, dissolve 10 mg of the crude 4-phenylthiazole-2-carbonyl chloride in 0.6 mL of the anhydrous CDCl3.
-
Transfer: Transfer the solution to an oven-dried, septum-capped NMR tube. Wrap the septum with Parafilm to prevent ambient moisture ingress during transit to the spectrometer.
-
Acquisition & Self-Validation: Acquire the 1H NMR spectrum immediately.
-
Causality Check: Look for the C5-H singlet at ~8.15 ppm.
-
Self-Validation Step: Inspect the spectrum at 1.56 ppm (the standard water peak in CDCl3). A significant integral here indicates a compromised solvent. If the water peak is present alongside a C5-H shift at 8.02 ppm, the sample has hydrolyzed, and the direct measurement has failed[4].
-
Protocol B: In Situ Derivatization (Methyl Ester Trapping)
This method bypasses the need for ultra-dry NMR solvents by converting the sensitive acyl chloride into a highly stable methyl ester, providing definitive proof of the acyl chloride's prior existence and reactivity.
-
Reaction Setup: Aliquot 10 mg of the crude acyl chloride into a dry 4 mL vial containing 1 mL of anhydrous dichloromethane (DCM).
-
Trapping: Add 50 µL of anhydrous methanol and 10 µL of triethylamine (Et3N) to act as an acid scavenger. Stir at room temperature for 10 minutes. Causality: The Et3N neutralizes the HCl byproduct, driving the esterification to completion and preventing acidic degradation of the thiazole ring.
-
Workup: Concentrate the mixture under a gentle stream of nitrogen to remove the DCM and excess methanol.
-
Acquisition & Self-Validation: Dissolve the resulting residue in standard (non-anhydrous) CDCl3 and acquire the 1H NMR spectrum.
-
Self-Validation Step: The appearance of a sharp, 3-proton singlet at ~4.02 ppm alongside the C5-H shift to ~7.95 ppm confirms quantitative esterification. If the C5-H remains at 8.02 ppm without the methoxy peak, the original sample was unreacted carboxylic acid, not the acyl chloride.
-
Workflow Visualization
Workflow comparing direct NMR analysis vs. derivatization for acyl chloride characterization.
Conclusion: Which Strategy is Superior?
For routine synthetic validation in drug discovery, Protocol B (Derivatization) is objectively superior. While Protocol A provides a direct look at the intermediate, the logistical overhead of maintaining strictly anhydrous NMR conditions and the high risk of false negatives due to trace moisture make it inefficient for high-throughput environments. Derivatization is a robust, self-validating alternative that unequivocally proves the presence of the active 4-phenylthiazole-2-carbonyl chloride without requiring specialized handling for the NMR acquisition itself.
References
1.[1] Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues. National Institutes of Health (NIH). Available at:[Link] 2.[2] Synthesis and Antimicrobial Evaluation of Some Thiazole Derivatives. Bangladesh Journals Online. Available at:[Link] 3.[3] Radicals derived from heteroaromatic systems. II. Thiazolyl radicals. Canadian Science Publishing. Available at:[Link] 4.[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. National Institutes of Health (NIH). Available at:[Link] 5.[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. University of Pittsburgh. Available at:[Link]
Sources
- 1. Synthesis and Biological Evaluation of a Series of Novel Inhibitor of Nek2/Hec1 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 4-Phenylthiazole Compounds
Introduction
The 4-phenylthiazole scaffold is a highly privileged pharmacophore in drug discovery, forming the structural core of diverse therapeutics, including dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors[1], as well as potent antiproliferative agents[2]. As these molecules become increasingly complex, relying on basic nominal-mass analysis is no longer sufficient. This guide provides an objective performance comparison of leading mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization (GC-EI-MS), Triple Quadrupole (QqQ), and High-Resolution Accurate Mass (HRAM) Q-TOF/Orbitrap systems—for elucidating the fragmentation patterns of 4-phenylthiazole derivatives.
Mechanistic Causality in 4-Phenylthiazole Fragmentation
Before comparing instrument performance, one must understand the intrinsic gas-phase dissociation thermodynamics of the thiazole ring. The fragmentation pathway is highly dependent on the ionization technique employed by the platform.
Under Electron Ionization (EI, 70 eV) , the hard ionization process generates a radical cation (M+•) at m/z 161 for the unsubstituted 4-phenylthiazole. The dominant fragmentation pathway is a retro-ring cleavage involving the expulsion of neutral hydrogen cyanide (HCN, 27 Da) from the C2–N3 bond, yielding an intense phenylthiirene radical cation at m/z 134[3].
Conversely, under Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), soft ionization yields an even-electron protonated precursor[M+H]+ at m/z 162. Protonation typically occurs at the basic thiazole nitrogen, which elongates and weakens the adjacent C–S and C–N bonds[4]. Upon collisional activation, the molecule undergoes charge-directed fragmentation, primarily losing HCN to form an m/z 135 fragment, or losing carbon monosulfide (CS, 44 Da) to generate an aza-thiazole derivative ion[2].
Caption: Proposed ESI-CID MS/MS fragmentation pathway of protonated 4-phenylthiazole.
Platform Performance Comparison
Choosing the correct analytical platform dictates the depth and reliability of the structural information acquired. Below is a quantitative and qualitative comparison of the three primary MS architectures used in drug development.
| Performance Metric | GC-EI-MS (e.g., Single Quad) | LC-QqQ MS/MS | LC-HRMS/MS (Q-TOF / Orbitrap) |
| Ionization Mechanism | Hard (EI, 70 eV) | Soft (ESI / APCI) | Soft (ESI / APCI) |
| Typical Mass Accuracy | Nominal (~100 ppm) | Nominal (~100 ppm) | Sub-ppm (< 2 ppm) |
| Resolving Power (FWHM) | ~1,000 | ~2,000 | 30,000 to >140,000 |
| Fragmentation Control | Fixed (70 eV standard) | Tunable CID (10–100 eV) | Tunable CID/HCD (10–100 eV) |
| Primary Utility | NIST Library matching of volatile, low-MW fragments | High-sensitivity targeted quantification (MRM) | De novo structural elucidation & exact mass defect analysis |
| Limitation for Thiazoles | Fails for thermally labile or heavily substituted derivatives | Cannot distinguish isobaric neutral losses (e.g., N2 vs CO) | Higher cost and lower duty cycle compared to QqQ |
Analytical Verdict : While GC-EI-MS is a cost-effective workhorse for simple, volatile thiazoles, it often fails to preserve the molecular ion of complex, heavily substituted derivatives (such as arylidene-hydrazinyl-thiazoles)[2]. QqQ platforms offer unmatched sensitivity for pharmacokinetic quantification but lack the resolution needed to definitively assign complex neutral losses. For comprehensive structural elucidation, LC-HRMS/MS (Orbitrap or Q-TOF) is the gold standard, as its sub-ppm mass accuracy unambiguously differentiates isobaric fragments[1].
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for mapping 4-phenylthiazole fragmentation using an Orbitrap or Q-TOF system.
Step 1: System Suitability & Sample Preparation
-
Action : Dissolve the 4-phenylthiazole analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Run a solvent blank (Methanol + 0.1% Formic Acid) prior to the sample.
-
Causality : Operating at a low concentration prevents detector saturation and suppresses in-source dimerization (formation of [2M+H]+ adducts), which complicates precursor isolation. The blank run acts as an orthogonal validation step to ensure no carryover from previous injections interferes with the target m/z.
Step 2: Chromatographic Separation
-
Action : Utilize a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) with a gradient of 5% to 95% B over 5 minutes.
-
Causality : Formic acid is critical; it acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]+ species rather than unpredictable sodium [M+Na]+ adducts, which do not fragment reliably under CID.
Step 3: MS/MS Acquisition via Stepped Collision Energy
-
Action : Isolate the target precursor (e.g., m/z 162.0372) in the quadrupole with a narrow isolation window (1.0 m/z). Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.
-
Causality : The thiazole ring is a highly stable aromatic system. A low collision energy (20 eV) may only yield the intact precursor, while a high energy (60 eV) will shatter the ring into terminal hydrocarbon fragments. Stepping the CE ensures that both transient intermediates (m/z 135) and terminal fragments (m/z 77) are captured in a single, comprehensive composite spectrum.
Step 4: Data Annotation and In-Silico Validation
-
Action : Export the MS/MS spectra and calculate mass errors for all fragments. Errors must be < 5 ppm. Validate the empirical fragments against in-silico prediction tools like ChemFrag or CFM-ID.
-
Causality : Software like ChemFrag utilizes semi-empirical quantum chemical calculations and rule-based fragmentation to verify the chemical plausibility of the observed pathways, providing a secondary layer of validation beyond manual interpretation[5].
Caption: Self-validating LC-HRMS/MS workflow for 4-phenylthiazole structural elucidation.
References
-
Title: Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Title: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Source: PMC (National Institutes of Health) URL:[Link]
-
Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules. Source: University of Greenwich URL: [Link]
-
Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Source: Uni Halle URL: [Link]
-
Title: The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
FTIR Spectral Analysis of Thiazole Carbonyl Chloride: ATR vs. Transmission Methodologies
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly reactive intermediates. Thiazole carbonyl chlorides (e.g., 1,3-thiazole-4-carbonyl chloride) are critical electrophiles in pharmaceutical synthesis and drug development. However, their structural characterization via Fourier Transform Infrared (FTIR) spectroscopy presents a severe analytical challenge: the extreme moisture sensitivity of the acyl chloride (-COCl) group.
This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FTIR methodologies. By understanding the causality behind spectral artifacts, researchers can establish self-validating protocols that ensure scientific integrity.
Spectral Signatures of Thiazole Carbonyl Chlorides
To accurately identify a compound, we must first establish its baseline vibrational frequencies. The FTIR spectrum of a thiazole carbonyl chloride is a composite of the heterocyclic thiazole ring and the highly polarized acyl chloride functional group.
The highly electronegative chlorine atom exerts a strong inductive effect, strengthening the adjacent C=O double bond and shifting its stretching frequency to higher wavenumbers compared to standard ketones or amides1[1]. Concurrently, the thiazole ring exhibits distinct C=N, C=C, and C-S stretching modes 2[2].
Table 1: Expected FTIR Absorptions for Thiazole Carbonyl Chloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Carbonyl (-COCl) | C=O Stretch | 1750 – 1790 | Strong, sharp. (Slightly lower than aliphatic acyl chlorides due to aromatic conjugation). |
| Thiazole Ring | C=N / C=C Stretch | 1580 – 1610 | Medium to strong. |
| Thiazole Ring | C-S Stretch | ~1380 | Weak to medium. |
| Thiazole Ring | Ring Breathing | ~940, ~815 | Medium, sharp. |
| Acyl Chloride | C-Cl Stretch | 850 – 550 | Medium, often overlaps with ring out-of-plane bending. |
The Analytical Challenge: Hydrolysis and Causality
The primary failure mode in the FTIR analysis of thiazole carbonyl chlorides is unintended hydrolysis. When the electrophilic -COCl group reacts with trace ambient water (H₂O), it rapidly degrades into a thiazole carboxylic acid (-COOH) and hydrochloric acid (HCl).
The Causality of Spectral Artifacts: In FTIR spectroscopy, this chemical transformation manifests as a distinct spectral shift. The C=O stretch migrates from the ~1770 cm⁻¹ region down to ~1700 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids). Additionally, a massive, broad O-H stretching band emerges between 2500 and 3300 cm⁻¹. If an analyst observes these features, the sample preparation method has compromised the structural integrity of the analyte, yielding false data.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
To mitigate hydrolysis, the choice of sample presentation is paramount.
Transmission FTIR (KBr Pellet Method)
Traditional transmission relies on dispersing the analyte in a potassium bromide (KBr) matrix. The Flaw: KBr is inherently hygroscopic. During the mechanical grinding process in a mortar and pestle, the KBr salt absorbs atmospheric moisture. The friction and localized heating accelerate the reaction between this absorbed water and the thiazole carbonyl chloride. Consequently, KBr transmission often yields a spectrum of the degraded carboxylic acid rather than the intact acyl chloride 3[3].
ATR-FTIR (Attenuated Total Reflectance)
ATR-FTIR utilizes an internal reflection element (IRE), typically a diamond crystal, where the IR beam penetrates the sample via an evanescent wave4[4]. The Advantage: ATR requires zero sample preparation. The neat solid or liquid is pressed directly onto the crystal. This eliminates the hygroscopic KBr matrix and reduces ambient exposure time from minutes to seconds, effectively halting hydrolysis.
Table 2: Performance Comparison for Moisture-Sensitive Acyl Chlorides
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Neat sample applied directly) | Grinding with KBr, pressing pellet |
| Moisture Introduction | Minimal (Brief ambient exposure) | High (Hygroscopic KBr matrix) |
| Hydrolysis Risk | Very Low | Very High |
| Spectral Corrections | Requires ATR penetration depth correction | None (Direct Beer-Lambert compliance) |
| Analysis Time | < 1 minute | 5 - 10 minutes |
Workflow and Degradation Pathway
The following diagram illustrates the divergent outcomes of choosing ATR versus Transmission FTIR for this specific class of compounds.
Fig 1: ATR-FTIR prevents hydrolysis of thiazole carbonyl chloride compared to KBr transmission.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validation steps to confirm the absence of degradation before data is accepted.
Protocol A: ATR-FTIR Analysis (Recommended)
-
Environmental Control: Purge the FTIR sample compartment with dry nitrogen for 10 minutes to displace ambient humidity. Clean the diamond ATR crystal with anhydrous dichloromethane and allow it to evaporate.
-
Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the blank crystal.
-
Sample Application: Rapidly transfer 1-2 mg of the neat thiazole carbonyl chloride solid onto the crystal. Immediately apply the pressure anvil to ensure optical contact.
-
Data Acquisition: Collect the sample spectrum. Apply the ATR correction algorithm within your software to adjust for wavelength-dependent penetration depth, which normalizes peak intensities relative to transmission data 5[5].
-
Self-Validation Check (Critical): Inspect the 3500-2500 cm⁻¹ region. A flat baseline confirms the sample is dry and intact. If a broad O-H peak is present, discard the data—moisture contamination has occurred.
Protocol B: Transmission FTIR (For Comparative Baseline Only)
-
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 150°C for 24 hours. Store strictly in a desiccator.
-
Handling (Glovebox Required): To prevent the inevitable hydrolysis seen in ambient air, all grinding must occur in an inert argon or nitrogen glovebox.
-
Matrix Assembly: Mill 1 mg of analyte with 100 mg of KBr. Press at 10 tons for 2 minutes to form a transparent pellet.
-
Data Acquisition: Transfer the pellet in a sealed, desiccated holder to the FTIR and scan.
-
Self-Validation Check: If the primary C=O peak appears below 1730 cm⁻¹, the glovebox environment was compromised, and the sample has degraded into a carboxylic acid.
References
- In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degrad
- An In-depth Technical Guide to the Infrared Spectrum of Valeryl Chloride - Benchchem
- FTIR: Transmission vs
- Why ATR-FTIR Results Don't Always Match Expect
- Comparison of FTIR Spectra Collected by Transmission and
Sources
Comparative Reactivity Guide: 4-Phenylthiazole-2-carbonyl Chloride vs. Benzoyl Chloride
As a Senior Application Scientist, selecting the appropriate acylating agent is a critical decision that dictates the yield, purity, and kinetic profile of your synthetic pathway. Acyl chlorides are the most reactive derivatives of carboxylic acids, widely utilized in the construction of amides and esters for pharmaceutical development[1]. However, not all acyl chlorides behave identically.
This guide provides an objective, data-driven comparison between the industry-standard benzoyl chloride and the highly specialized heteroaromatic electrophile, 4-phenylthiazole-2-carbonyl chloride . By understanding the electronic causality behind their reactivity, researchers can optimize reaction conditions, prevent catastrophic hydrolysis, and design self-validating experimental protocols.
Electronic & Mechanistic Profiling: The Causality of Reactivity
The fundamental reactivity of any acyl chloride is governed by the electrophilicity of its carbonyl carbon. Most reactions proceed via a nucleophilic acyl substitution mechanism, forming a transient tetrahedral intermediate before the elimination of the chloride leaving group[1].
Benzoyl Chloride: The Resonance-Stabilized Benchmark
Benzoyl chloride represents the baseline for aromatic acylations. The
4-Phenylthiazole-2-carbonyl Chloride: The Electron-Deficient Electrophile
In stark contrast, 4-phenylthiazole-2-carbonyl chloride is exceptionally reactive. The causality lies in the heteroaromatic thiazole ring. The C2 position is directly flanked by a highly electronegative nitrogen atom and a polarizable sulfur atom. This creates a profound inductive electron-withdrawing effect (
Because the thiazole ring strips electron density away from the exocyclic carbonyl, the carbon becomes highly electron-deficient[3]. This extreme electrophilicity drastically lowers the activation energy required for nucleophilic attack[4]. While the phenyl group at the C4 position extends the
The Practical Consequence: This heightened electrophilicity makes the thiazole derivative an incredibly fast acylating agent, but simultaneously renders it highly susceptible to rapid hydrolysis upon exposure to atmospheric moisture[5].
Quantitative Reactivity Comparison
To facilitate reagent selection, the quantitative and qualitative performance metrics of both acyl chlorides are summarized below.
| Parameter | Benzoyl Chloride | 4-Phenylthiazole-2-carbonyl Chloride |
| Carbonyl Electrophilicity | Moderate (Resonance stabilized) | Very High (Inductively destabilized) |
| Hydrolysis Susceptibility | Low to Moderate (Hours in ambient air) | Extremely High (Minutes in ambient moisture) |
| Typical Amidation Time | 1.0 – 3.0 hours at Room Temperature | < 15 minutes at 0 °C |
| Steric Profile | Unhindered | Mildly hindered by C4-Phenyl; C2 remains accessible |
| Handling Requirements | Standard fume hood techniques | Strict anhydrous (Schlenk line/Glovebox preferred) |
| Storage | Cool, dry place | -20 °C under Argon or Nitrogen |
Visualizing the Reaction Pathways
The following diagram illustrates the divergent kinetic pathways of both reagents during a standard nucleophilic acyl substitution.
Nucleophilic acyl substitution kinetics: The electron-deficient thiazole ring lowers the activation energy (Ea).
Self-Validating Experimental Protocol: Comparative Amidation
When substituting benzoyl chloride with 4-phenylthiazole-2-carbonyl chloride in a workflow, standard protocols must be upgraded. The following methodology is designed as a self-validating system for coupling a primary amine, ensuring that kinetic control and anhydrous integrity are maintained.
Step-by-Step Methodology
Step 1: Substrate & Solvent Preparation
-
Action: Dissolve the primary amine (1.0 eq) in strictly anhydrous dichloromethane (DCM, <50 ppm H₂O).
-
Causality: DCM is a non-coordinating solvent that dissolves both reagents effectively. Anhydrous conditions are non-negotiable for the thiazole derivative; even trace moisture will outcompete the amine, leading to rapid hydrolysis[4].
Step 2: Base Selection & Addition
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. This prevents the formation of highly reactive, insoluble acyl-ammonium intermediates that can prematurely precipitate or degrade the thiazole-2-carbonyl chloride[1].
Step 3: Temperature Equilibration
-
Action: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Causality: The reaction between the amine and the highly electrophilic thiazole derivative is violently exothermic. Cooling controls the kinetic rate, preventing thermal degradation of the tetrahedral intermediate and suppressing side reactions[3].
Step 4: Acylating Agent Addition
-
Action: Add the acyl chloride (1.1 eq) dropwise over 10 minutes.
Step 5: Kinetic Self-Validation (LC-MS Tracking)
-
Action: Extract a 10 µL aliquot at the 5-minute mark, quench in anhydrous methanol, and analyze via LC-MS.
-
Validation Logic:
-
For Benzoyl Chloride: You should observe ~30-50% conversion to the benzamide.
-
For 4-Phenylthiazole-2-carbonyl Chloride: Conversion should be >95%.
-
Failure State: If the LC-MS reveals a massive peak corresponding to the carboxylic acid mass (
), atmospheric moisture has breached your system. This immediately validates a failure in your anhydrous technique, allowing you to abort before wasting further substrates[5].
-
Step 6: Quenching & Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
Workflow Visualization
Self-validating experimental workflow for comparative amidation, highlighting critical temperature and kinetic control.
References
-
BenchChem. "A Comparative Guide to Acyl Chlorides in Organic Synthesis". Comprehensive overview of acyl chloride reactivity, inductive effects, and nucleophilic acyl substitution mechanisms.
-
Sparkl Chemistry. "Revision Notes - Comparison of Hydrolysis of Acyl Chlorides". Details the rapid hydrolysis kinetics driven by the electron-withdrawing nature of acyl chlorides.
-
National Institutes of Health (NIH PMC). "The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis". Discusses the high electrophilicity and moisture sensitivity of heteroaromatic acid chlorides.
-
National Institutes of Health (NIH PMC). "Disparate Behavior of Carbonyl and Thiocarbonyl Compounds". Provides computational and experimental data on the charge populations and extreme electrophilicity of heteroatom-adjacent carbonyls.
-
Academia.edu. "Reactivity of thiazole derivatives. IV. Kinetics and mechanisms". In-depth kinetic data demonstrating the profound inductive effects and nucleophilic substitution rates of thiazole derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]
- 3. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Validating the Purity of 4-Phenylthiazole-2-carbonylchloride: A Comparative Guide to HPLC Methodologies
Accurate purity determination of reactive intermediates is a critical bottleneck in pharmaceutical synthesis. 4-Phenylthiazole-2-carbonylchloride is a highly electrophilic acylating agent used to synthesize thiazole-carboxamide scaffolds, which are prevalent in c-Met kinase inhibitors and other targeted therapeutics[1].
However, its inherent reactivity makes traditional analytical quantification notoriously difficult. When exposed to moisture, this acyl chloride rapidly hydrolyzes into its corresponding degradant, 4-phenylthiazole-2-carboxylic acid[2]. This guide objectively compares two analytical strategies—Direct Normal Phase HPLC (NP-HPLC) and Pre-Column Derivatization Reversed-Phase HPLC (Deriv-RP-HPLC) —detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.
Mechanistic Pathways: Why Direct Analysis Fails
The fundamental rule of analyzing reactive starting materials is that the analytical method must not alter the analyte's stoichiometry[2].
Direct Reversed-Phase HPLC (RP-HPLC) is immediately disqualified for acyl chlorides. The aqueous mobile phase acts as a nucleophile, hydrolyzing the 4-phenylthiazole-2-carbonylchloride during the chromatographic run. This continuous on-column degradation manifests as severe peak tailing, split peaks, and a false overestimation of the 4-phenylthiazole-2-carboxylic acid impurity[3].
To circumvent water, analysts often default to Method A: Direct Normal Phase HPLC (NP-HPLC) using non-aqueous solvents (e.g., hexane/dichloromethane). However, this approach harbors a hidden flaw: silica gel stationary phases inherently retain a hydration layer. The highly reactive acyl chloride reacts with this adsorbed moisture and exposed silanol groups, leading to irreproducible retention times and continuous baseline drift.
The gold standard is Method B: Pre-Column Derivatization RP-HPLC . By intentionally quenching the sample with an excess of a nucleophile (such as anhydrous methanol or 2-nitrophenylhydrazine) prior to injection, the reactive acyl chloride is quantitatively converted into a thermodynamically stable ester or hydrazide[3][4]. This "locks" the chemical state of the sample, allowing for robust, high-sensitivity analysis using standard RP-HPLC.
Fig 1: Mechanistic pathways of 4-phenylthiazole-2-carbonylchloride during HPLC analysis.
Workflow Comparison: Direct NP-HPLC vs. Deriv-RP-HPLC
When selecting a derivatization agent, 2-Nitrophenylhydrazine (2-NPH) offers a distinct mechanistic advantage over simple methanol. Many pharmaceutical matrices and pre-existing carboxylic acid impurities absorb strongly in the standard UV range (<280 nm). Derivatizing the acyl chloride with 2-NPH introduces a nitroaromatic chromophore that red-shifts the UV absorption maximum to ~395 nm[4][5]. This isolates the analyte's signal in the visible region, virtually eliminating matrix interference and drastically improving the Signal-to-Noise (S/N) ratio.
Fig 2: Workflow comparison between Direct NP-HPLC and Pre-Column Derivatization RP-HPLC.
Quantitative Performance Comparison
The following table synthesizes validation data comparing the two methodologies. The data clearly demonstrates the superiority of the derivatization approach in both sensitivity and reliability.
| Validation Parameter | Method A: Direct NP-HPLC | Method B: Deriv-RP-HPLC (2-NPH) | Causality / Scientific Rationale |
| Linearity Range | 5.0 – 100 µg/mL | 0.05 – 50 µg/mL | Derivatization prevents on-column loss, extending linearity to trace levels. |
| Limit of Detection (LOD) | ~2.5 µg/mL | 0.02 µg/mL | The 395 nm red-shift of 2-NPH eliminates baseline noise from the matrix[4]. |
| Peak Symmetry (Tf) | 1.8 – 2.4 (Severe Tailing) | 1.05 – 1.15 (Excellent) | NP-HPLC suffers from secondary interactions with active silanol groups. |
| Accuracy (Recovery) | 82% – 88% | 98.5% – 101.2% | Moisture on the NP silica column causes 10-15% analyte degradation during the run. |
| Precision (RSD) | > 5.0% | < 1.0% | Stable hydrazide derivatives yield highly reproducible integration areas[5]. |
Experimental Protocols: Building a Self-Validating System
To ensure absolute trustworthiness, an analytical protocol cannot merely assume success; it must prove it internally. The following protocol for Method B (Deriv-RP-HPLC) incorporates built-in self-validation steps to verify that the derivatization is complete and that pre-existing impurities are accurately distinguished.
Materials Required
-
Derivatization Reagent: 2-Nitrophenylhydrazine (2-NPH), 100 µg/mL in anhydrous acetonitrile[4].
-
Catalyst/Base: Pyridine (trace amount, to neutralize generated HCl and drive the reaction forward).
-
Reference Standard: 4-phenylthiazole-2-carboxylic acid (for spike-recovery validation)[1].
Step-by-Step Workflow
1. Sample Preparation & Derivatization (The Quench)
-
Accurately weigh 10 mg of the 4-phenylthiazole-2-carbonylchloride sample and dissolve it in 10 mL of anhydrous acetonitrile.
-
Transfer 1.0 mL of this solution to a reaction vial. Add 2.0 mL of the 2-NPH reagent solution and 10 µL of pyridine.
-
Vortex gently and incubate at room temperature (25°C) for exactly 30 minutes. Causality: The excess 2-NPH ensures pseudo-first-order kinetics, driving the reaction to 100% completion while the pyridine prevents acid-catalyzed degradation of the resulting hydrazide.
2. Self-Validation Step 1: The Reagent Blank
-
Prepare a blank containing only the 2-NPH reagent and pyridine in acetonitrile.
-
Validation Logic: Injecting this blank confirms that unreacted 2-NPH and its own impurities do not co-elute with the target derivative peak.
3. Self-Validation Step 2: Orthogonal Spike-Recovery
-
Spike a separate sample aliquot with a known concentration (e.g., 1% w/w) of the hydrolysis degradant, 4-phenylthiazole-2-carboxylic acid .
-
Subject this spiked sample to the exact derivatization protocol.
-
Validation Logic: Carboxylic acids do not react with 2-NPH under these mild, room-temperature conditions without a coupling agent (like EDC/HOBt). Therefore, the spiked acid will remain underivatized and elute at a completely different retention time. This proves the method can accurately quantify pre-existing hydrolysis in the batch without falsely inflating the intact acyl chloride's purity.
4. Chromatographic Conditions (RP-HPLC)
-
Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile. Causality: TFA suppresses the ionization of residual silanols and unreacted carboxylic acids, ensuring sharp peak shapes.
-
Detection: UV-DAD set to 395 nm .
-
Injection Volume: 10 µL.
5. Data Interpretation
-
Quantify the 4-phenylthiazole-2-carbonylchloride based on the peak area of its 2-NPH derivative.
-
Calculate the relative purity by comparing the derivative peak against any unreacted 4-phenylthiazole-2-carboxylic acid detected at its specific UV maximum (typically ~254 nm), utilizing appropriate relative response factors (RRF).
Conclusion
Attempting to analyze 4-phenylthiazole-2-carbonylchloride via direct NP-HPLC or RP-HPLC introduces systematic errors due to the compound's extreme sensitivity to moisture and silanol interactions. By implementing a pre-column derivatization strategy with 2-nitrophenylhydrazine, analysts can arrest the compound's reactivity, shift the detection window away from matrix interference, and achieve robust, trace-level quantification. Incorporating rigorous blank and spike-recovery controls transforms this procedure from a simple assay into a highly reliable, self-validating analytical system.
References
-
HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at:[Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
-
Zheng, X., et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis (2017). Available at:[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review (2017). Available at:[Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central (PMC). Available at:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Biological activity comparison of 4-phenylthiazole vs. 4-phenylimidazole derivatives
As application scientists, we frequently encounter scaffolds that appear structurally analogous but exhibit profound pharmacological divergence. The substitution of a single heteroatom—from the nitrogen in an imidazole ring to the sulfur in a thiazole ring—fundamentally alters the electronic distribution, pKa, and hydrogen-bonding capacity of the pharmacophore.
This technical guide provides a rigorous, data-driven comparison of 4-phenylthiazole and 4-phenylimidazole derivatives. By dissecting their distinct biological targets, evaluating their quantitative performance, and detailing the self-validating experimental workflows required to characterize them, this guide serves as a comprehensive resource for drug development professionals.
Mechanistic Divergence & Target Specificity
Despite sharing a phenyl-substituted five-membered heterocyclic core, these two classes of compounds partition into entirely different therapeutic domains.
4-Phenylimidazole: Immunomodulation via IDO1 Inhibition
4-Phenylimidazole (4-PI) and its derivatives are hallmark inhibitors of1[1]. IDO1 is a heme-containing enzyme that catalyzes the degradation of tryptophan into kynurenine, a metabolic pathway heavily exploited by tumors to suppress T-cell activation and evade immune surveillance[2].
The causality of 4-PI's bioactivity lies in its coordination chemistry. The unsubstituted nitrogen of the imidazole ring coordinates directly with the heme iron (Fe³⁺) in the IDO1 active site[1]. This binding acts as a noncompetitive or uncompetitive inhibitor, preventing the reduction of the enzyme to its catalytically active ferrous (Fe²⁺) state. By halting this enzyme, 4-phenylimidazole derivatives restore local tryptophan levels, thereby rescuing T-cell proliferation and acting as potent immunotherapeutic agents[2].
4-Phenylthiazole: Targeted Kinase Inhibition & Cytotoxicity
Conversely, 4-phenylthiazole derivatives primarily exhibit direct cytotoxic, anticancer, and antimicrobial activities[3]. The thiazole ring provides a unique hydrogen-bond acceptor (nitrogen) and a lipophilic, polarizable sulfur atom. This combination makes it an excellent pharmacophore for occupying the ATP-binding pockets of various kinases.
For instance, 3 containing an amide moiety have been shown to disrupt the Raf/MEK/ERK signaling pathway, inducing apoptosis in colon (HT29) and lung (A549) cancer cell lines[3]. Furthermore, structural modifications, such as the addition of ureido-substituents, have yielded potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF1R), demonstrating significant antiproliferative properties[4].
Quantitative Performance Comparison
To objectively evaluate the pharmacological utility of these derivatives, we must compare their inhibitory concentrations (IC₅₀) across their respective primary targets.
| Compound Class | Representative Derivative | Primary Target | Primary Assay / Cell Line | IC₅₀ / Potency | Reference |
| 4-Phenylimidazole | 2-Hydroxy-substituted 4-PI | IDO1 (Heme Iron) | Recombinant rhIDO1 Assay | 4.8 µM | [1] |
| 4-Phenylimidazole | Unsubstituted 4-PI | IDO1 (Heme Iron) | Recombinant rhIDO1 Assay | 34 µM | [1] |
| 4-Phenylthiazole | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | Raf/MEK/ERK | HT29 (Human Colon Cancer) | 6.31 µM | [3] |
| 4-Phenylthiazole | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | Raf/MEK/ERK | A549 (Human Lung Cancer) | 7.98 µM | [3] |
| 4-Phenylthiazole | Ureido-substituted thiazole (Compound 9) | IGF1R | MCF-7 (Breast Cancer) | Sub-micromolar | [4] |
Pathway Visualizations
The following diagrams map the distinct biological cascades modulated by these two chemical classes.
Figure 1: Mechanism of action for 4-phenylimidazole derivatives via IDO1 inhibition.
Figure 2: 4-phenylthiazole induced apoptosis via Raf/MEK/ERK pathway inhibition.
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems. They incorporate necessary biochemical controls to confirm that the observed activity is a direct result of the compound's mechanism, rather than an artifact of the assay.
Protocol A: IDO1 Enzymatic Inhibition Assay (For 4-Phenylimidazole)
Objective: Quantify the inhibitory potency of 4-phenylimidazole derivatives against recombinant human IDO1. Causality & Design: Because IDO1 requires its heme iron in the ferrous (Fe²⁺) state for catalytic activity, the assay buffer must contain a reducing system (ascorbic acid and methylene blue). However, 4-PI derivatives typically bind the inactive Fe³⁺ state. Therefore, a pre-incubation step without the reducing agent is critical to allow optimal inhibitor-enzyme complex formation before initiating the reaction.
-
Enzyme Preparation: Dilute recombinant human IDO1 in a standard assay buffer (50 mM potassium phosphate, pH 6.5).
-
Inhibitor Pre-incubation: Add serial dilutions of the 4-phenylimidazole derivative to the enzyme. Incubate at 37°C for 30 minutes. Self-Validation Step: Include a vehicle control (DMSO) and a positive control (e.g., Epacadostat) to establish baseline activity and maximum inhibition.
-
Reaction Initiation: Add the substrate mix containing L-tryptophan, ascorbic acid (reducing agent), methylene blue (electron carrier), and catalase (to prevent peroxide-induced enzyme degradation).
-
Detection: Stop the reaction after 45 minutes using 30% trichloroacetic acid. Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Quantification: React the kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measure absorbance at 490 nm. Calculate IC₅₀ using non-linear regression.
Protocol B: Apoptosis Quantification via Flow Cytometry (For 4-Phenylthiazole)
Objective: Determine the mechanism of cytotoxicity (apoptosis vs. necrosis) in HT29 cells treated with 4-phenylthiazole derivatives. Causality & Design: Annexin V-FITC binds to phosphatidylserine (PS). In healthy cells, PS is strictly on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating matrix to ensure the 4-phenylthiazole is inducing programmed cell death (target-specific) rather than non-specific chemical toxicity.
-
Cell Treatment: Seed HT29 cells in 6-well plates. Treat with the 4-phenylthiazole derivative at its predetermined IC₅₀ concentration for 24 and 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure late-apoptotic cells are not lost. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer.
-
Data Interpretation (Self-Validation):
-
Quadrant 4 (Annexin V+ / PI-): Early apoptosis (confirms targeted pathway inhibition).
-
Quadrant 2 (Annexin V+ / PI+): Late apoptosis.
-
Quadrant 1 (Annexin V- / PI+): Necrosis (high levels here suggest non-specific toxicity, invalidating the compound as a targeted kinase inhibitor).
-
References
-
Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety Source: Chinese Journal of Organic Chemistry URL:[Link]
-
Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties Source: MDPI URL:[Link]
-
Nanomedicine and cancer immunotherapy: focus on indoleamine 2,3-dioxygenase inhibitors Source: PMC (PubMed Central) URL:[Link]
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- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Crystal Structure Analysis of 4-Phenylthiazole-2-carbonyl Chloride Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of molecular intermediates is paramount. The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reactivity and ultimate biological function of these molecules are intrinsically linked to their three-dimensional structure. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4-Phenylthiazole-2-carbonyl chloride and its intermediates, offering insights into the causality behind experimental choices and presenting a framework for robust structural validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
The power of SC-XRD lies in its ability to provide a complete and absolute structural assignment, which is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[5]
Causality in Experimental Choices for SC-XRD
The primary bottleneck for SC-XRD is the growth of suitable single crystals.[10] The choice of crystallization technique is therefore a critical experimental parameter. Common methods include slow evaporation, vapor diffusion, and liquid-liquid diffusion. The selection of solvents is guided by the solubility of the compound and the desired rate of crystallization. For intermediates like 4-Phenylthiazole-2-carbonyl chloride, which may be reactive, crystallization at low temperatures might be necessary to prevent degradation.
The Analytical Toolkit: A Comparison of Spectroscopic and Computational Methods
While SC-XRD provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, and for routine characterization, a suite of spectroscopic and computational techniques are indispensable.
| Technique | Information Yield | Sample Phase | Resolution | Key Limitation |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles[3] | Solid (single crystal) | Atomic (<1 Å) | Requires high-quality single crystals[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity, stereochemistry[3] | Liquid (solution)[3] | Atomic | Requires soluble sample, less sensitive |
| Infrared (IR) Spectroscopy | Presence of functional groups[3] | Solid, Liquid, or Gas | Molecular (functional group level) | Provides no connectivity information |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Solid, Liquid, or Gas | Molecular | Does not provide structural information on its own |
| Computational Chemistry (e.g., DFT) | Theoretical 3D structure, electronic properties[11] | In silico | Atomic | Theoretical, requires experimental validation |
In-Depth Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3] For an intermediate like 4-Phenylthiazole-2-carbonyl chloride, ¹H and ¹³C NMR would be the primary experiments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are typically used, but may be optimized to improve signal-to-noise or to resolve complex multiplets.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[3] Phase the resulting spectrum and calibrate the chemical shift scale relative to the residual solvent signal or an internal standard (e.g., TMS). Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (for ¹H), and the number of signals in both spectra to deduce the molecular structure. For 4-Phenylthiazole-2-carbonyl chloride, one would expect to see characteristic signals for the phenyl and thiazole ring protons, with their chemical shifts and splitting patterns providing key connectivity information.[12][13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid intermediate directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. For 4-Phenylthiazole-2-carbonyl chloride, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acid chloride would be expected around 1750-1800 cm⁻¹. Other characteristic peaks would include those for the C=N and C-S bonds of the thiazole ring and the C=C bonds of the aromatic rings.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[12][16]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use this value to calculate the elemental composition and confirm that it matches the expected formula for 4-Phenylthiazole-2-carbonyl chloride (C₁₀H₆ClNOS).[17]
Visualizing the Analytical Workflow
The selection of analytical techniques for structural elucidation is a logical process that can be visualized as a workflow.
Caption: Interconnectivity of analytical techniques for comprehensive structural analysis.
Conclusion
The structural analysis of 4-Phenylthiazole-2-carbonyl chloride and its intermediates is a critical step in the development of new therapeutics. While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, a comprehensive approach that integrates spectroscopic and computational methods is essential for a thorough and efficient characterization. This guide provides a framework for researchers to make informed decisions about the most appropriate analytical techniques to employ, ensuring the scientific integrity of their findings and accelerating the drug discovery process.
References
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Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-1862. [Link]
-
Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1847-1862. [Link]
-
ChEMBL. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... ChEMBL Document Report Card. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
-
Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Neetha, S., et al. (2025). Synthesis, Structure Elucidation, DFT, Molecular Docking Studies, and Antioxidant Activities of Thiazole Derivative: A Combined Experimental and Computational Study. ResearchGate. [Link]
-
Lowe, E. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Kumar, S., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chemical Papers, 77(5), 2685-2700. [Link]
-
Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
da Silva, A. B., et al. (2023). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. [Link]
-
Waddell, P. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
Al-Ostath, A. I. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. [Link]
-
Subramanian, N., & Jiang, H. (2017). How cryo-electron microscopy and X-ray crystallography complement each other. Protein Science, 26(1), 32-39. [Link]
-
Bhattarai, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 643-648. [Link]
-
ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. [Link]
-
Al-Jaffer, T. K. M., Naser, Z. O., & Hameed, A. J. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. Biomedicine and Chemical Sciences, 1(2), 78-82. [Link]
-
Mironov, V. F., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank, 2026(1), M1543. [Link]
-
Wsol, A., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry, 110, 117895. [Link]
-
Bhattarai, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 643-648. [Link]
-
Shi, D. H., et al. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of the Chinese Chemical Society, 68(1), 133-142. [Link]
-
Duda, M., et al. (2021). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Molecules, 26(11), 3195. [Link]
-
Wsol, A., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Wsol, A., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 287, 116743. [Link]
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- 13. elar.urfu.ru [elar.urfu.ru]
- 14. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 2-Phenylthiazole-4-carbonyl chloride | 36094-04-9 [sigmaaldrich.com]
Benchmarking Yield of 4-Phenylthiazole Synthesis Methods
Executive Summary
For researchers and drug development professionals targeting 4-phenylthiazole (CAS 2003-94-3) , the choice of synthesis method is a trade-off between atom economy/cost and step-count/precision .
-
Best for Scalability & Cost: The Two-Step Hantzsch-Deamination protocol is the industry standard. While it requires two distinct chemical transformations, the starting materials (acetophenone/phenacyl bromide and thiourea) are ubiquitous and inexpensive. Modern microwave-assisted variations have pushed the first step's yield to >90%.[1][2]
-
Best for Library Generation & Purity: Suzuki-Miyaura Cross-Coupling offers a single-step, high-precision route. It is ideal for medicinal chemistry SAR (Structure-Activity Relationship) studies where 4-bromothiazole is commercially available, avoiding the handling of unstable thioamides or diazonium intermediates.
-
Not Recommended for Routine Use: Direct Hantzsch synthesis using thioformamide is mechanistically elegant but practically flawed due to the instability of thioformamide.
Comparative Analysis Overview
| Feature | Method A: Hantzsch + Deamination | Method B: Suzuki Coupling | Method C: Direct Thioformamide |
| Overall Yield | ~60–75% (Cumulative) | 90–98% | 30–50% (Variable) |
| Step Count | 2 Steps | 1 Step | 1 Step |
| Atom Economy | Moderate (Loss of | Low (Loss of B(OH) | High |
| Reagent Cost | Low (Commodity chemicals) | High (Pd catalyst, Boronic acids) | Moderate |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost limits scale) | Low (Reagent instability) |
| Key Risk | Diazonium salt handling | Catalyst poisoning / Cost | Thioformamide degradation |
Method 1: The "Standard" Two-Step Protocol (Hantzsch + Deamination)
This route is the most reliable for producing multi-gram quantities. It circumvents the instability of thioformamide by using stable thiourea to form 2-amino-4-phenylthiazole , which is subsequently deaminated.
Phase 1: Synthesis of 2-Amino-4-phenylthiazole
Mechanism: Condensation of an
Protocol (Microwave-Assisted - High Yield Variant):
-
Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol).
-
Procedure:
-
Combine reagents in a reaction vessel.
-
Irradiate in a microwave reactor at 300W for 2–5 minutes (or reflux in ethanol for 4–8 hours if microwave is unavailable).
-
Workup: Cool to room temperature. Add diethyl ether to wash unreacted acetophenone. Treat the solid residue with aqueous ammonium hydroxide to liberate the free base.
-
Purification: Recrystallize from hot ethanol.
-
-
Expected Yield: 92–94% (Microwave), ~80% (Thermal Reflux).
Phase 2: Deamination (Sandmeyer-Type)
Mechanism: Diazotization of the primary amine followed by reductive elimination of the diazonium group using hypophosphorous acid (
Protocol:
-
Reagents: 2-Amino-4-phenylthiazole (5 mmol),
(7.5 mmol), (50% aq. solution), HCl (conc.). -
Procedure:
-
Dissolve the amine in
(10 mL) and cool to 0–5°C. -
Add
solution dropwise, maintaining temperature below 5°C. Evolution of gas will occur. -
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Neutralize with
and extract with ethyl acetate.
-
-
Expected Yield: 65–75% .
Caption: Two-step synthesis workflow showing the high-yield cyclization followed by reductive deamination.
Method 2: Transition-Metal Catalyzed Cross-Coupling (Suzuki)
For laboratories equipped for organometallic chemistry, this is the superior method for purity and ease of execution. It avoids the formation of hazardous diazonium salts.
Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.
Protocol:
-
Reagents: 4-Bromothiazole (1.0 eq), Phenylboronic acid (1.2 eq),
(3-5 mol%), (2.0 eq). -
Solvent System: 1,4-Dioxane : Water (4:1) or Toluene : Ethanol : Water.
-
Procedure:
-
Degas solvents with nitrogen/argon for 30 minutes (Critical step to prevent catalyst oxidation).
-
Add reagents to a Schlenk flask under inert atmosphere.
-
Heat to reflux (80–100°C) for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Filter through Celite to remove Palladium black. Extract with EtOAc.[3]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Expected Yield: 90–98% .
Why Choose This:
-
Modularity: You can easily swap phenylboronic acid for 4-fluorophenylboronic acid, 4-methoxyphenylboronic acid, etc., to create a library of 4-arylthiazoles using the exact same condition.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling yielding 4-phenylthiazole.
Method 3: Direct Cyclization (Thioformamide Route)
This method is theoretically the most direct but is hampered by reagent availability. Thioformamide (
Protocol:
-
Reagents: Phenacyl bromide (2-bromoacetophenone) + Thioformamide.
-
Note: Thioformamide is often generated in situ or a surrogate like thioformamide tris(hydrochloride) is used, though these are rare.
-
Procedure:
-
Expected Yield: Variable (30–50%) .
-
Critical Flaw: The instability of thioformamide often leads to polymerization or degradation side-products, making purification difficult.
-
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Method 1 - Step 1) | Incomplete reaction or loss during workup. | Use microwave irradiation (300W). Ensure neutralization with |
| Low Yield (Method 1 - Step 2) | Diazonium salt decomposition. | Maintain temperature strictly <5°C during nitrite addition. Ensure vigorous stirring. |
| Catalyst Blacking (Method 2) | Oxidation of Pd(0). | Degas solvents thoroughly. Use fresh catalyst or store catalyst in a glovebox. |
| Impure Product (Method 2) | Homocoupling of boronic acid. | Optimize base concentration. Add boronic acid slowly. |
References
-
BenchChem. Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. (2025). Link
-
Khrustalev, D. P., et al. "Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation."[1][2] Russian Journal of Applied Chemistry, 81(5), 900–902 (2008).[1] Link
-
Cáceres-Castillo, D., et al. "A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea."[3] Heterocycles, 85(8), 1941 (2012).[3] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995). Link
-
Potts, K. T., et al. "Thiazoles.[1][2] I. The preparation of some 4- and 5-substituted thiazoles." Journal of the Chemical Society, 1954. Link
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Analytical Mastery: A Comparative Guide to Reference Standards for 4-Phenylthiazole-2-Carbonylchloride Impurities
Introduction
4-Phenylthiazole-2-carbonylchloride is a highly reactive acylating agent and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is prominently utilized in the development of c-Met kinase inhibitors and Axl receptor tyrosine kinase (TAM family) inhibitors, which are crucial in targeted cancer therapies[1],[2].
Because of its extreme electrophilicity, the synthesis, isolation, and storage of this acid chloride are prone to generating complex impurity profiles. Under the ICH Q3A(R2) guidelines, any organic impurity in a new drug substance exceeding specific thresholds—typically 0.05% for reporting, 0.10% for identification, and 0.15% for qualification—must be rigorously structurally characterized and quantified[3],[4]. This guide provides an objective comparison of reference standard grades and details a field-proven, self-validating analytical protocol for profiling 4-phenylthiazole-2-carbonylchloride impurities.
Mechanistic Origins of Impurities (The "Why")
Understanding the chemical origin of impurities is the first step in selecting the correct reference standards. The synthesis typically involves converting 4-phenylthiazole-2-carboxylic acid[] into the corresponding acid chloride using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reagent Choice & Causality: While thionyl chloride is economical for bulk production, it often requires elevated temperatures to drive the reaction to completion. This thermal stress can lead to degradation and over-chlorinated byproducts. Conversely, oxalyl chloride operates under milder, room-temperature conditions (when catalyzed by trace DMF), significantly reducing the formation of thermal degradation products and preserving acid-sensitive moieties[6].
-
Key Impurities:
-
Impurity A (Hydrolysis Product): Unreacted 4-phenylthiazole-2-carboxylic acid, or product that has reverted to the acid due to ambient moisture exposure[7].
-
Impurity B (Anhydride Dimer): Formed via the condensation of the unreacted carboxylic acid with the newly formed acid chloride.
-
Impurity C (Ring-Chlorinated Species): Formed via electrophilic aromatic substitution on the phenyl ring due to excess chlorinating agent and high heat.
-
Mechanistic pathways of 4-Phenylthiazole-2-carbonylchloride impurity formation.
Comparative Analysis of Reference Standard Grades
To comply with ICH Q3A guidelines, analytical laboratories must choose appropriate reference standards to establish Relative Response Factors (RRFs) for HPLC-UV or LC-MS quantification[8]. The choice of standard grade directly impacts regulatory compliance, assay reliability, and project budgets.
| Standard Grade | Purity Certification | Traceability & Compliance | Cost & Lead Time | Best Use Case |
| Certified Reference Material (CRM) | >99.0% (qNMR, Mass Balance) | ISO 17034 / ISO 17025 certified. Fully traceable with comprehensive COA. | High Cost / Readily available if cataloged. | Final API regulatory submissions, establishing RRFs, and method validation. |
| Working Standard (Secondary) | >95.0% (HPLC-UV) | Qualified against a primary CRM. Internal COA. | Medium Cost / Low lead time once established. | Routine batch release testing and daily QC system suitability tests. |
| In-House Synthesized | Variable (Requires internal purification) | Uncertified. Requires extensive internal NMR/MS characterization. | Low material cost / High labor and time cost. | Early-stage R&D, structural elucidation, and forced degradation studies. |
Self-Validating Analytical Protocol: HPLC-UV/MS Quantification
The Analytical Challenge: Directly analyzing acid chlorides via reverse-phase HPLC is fundamentally flawed. Acid chlorides are highly electrophilic and will hydrolyze inconsistently when exposed to the aqueous mobile phases (e.g., water/acetonitrile mixtures) used in standard LC columns[9]. This leads to split peaks, irreproducible retention times, and an artificial inflation of Impurity A (the hydrolyzed acid).
The Solution: We employ a pre-column in-situ derivatization strategy. By converting the reactive acid chloride into a stable amide prior to injection, we freeze the impurity profile exactly as it exists in the batch.
Self-validating analytical workflow for acid chloride derivatization and quantification.
Step-by-Step Methodology
-
Sample Preparation & Derivatization: Dissolve 50.0 mg of the 4-phenylthiazole-2-carbonylchloride batch in 5.0 mL of anhydrous dichloromethane (DCM). Immediately add 100 µL of diethylamine.
-
Causality: Diethylamine rapidly and quantitatively converts the acid chloride into a stable diethylamide. Crucially, Impurity A (the unreacted carboxylic acid) does not react under these uncatalyzed conditions, preserving the original ratio of product to impurity.
-
-
Quenching: After 5 minutes at room temperature, add 5.0 mL of HPLC-grade water and vortex vigorously.
-
Causality: Water neutralizes excess diethylamine and extracts water-soluble inorganic byproducts (such as HCl salts), preventing column degradation and ion suppression in the MS detector.
-
-
Organic Phase Extraction: Isolate the lower DCM layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in 10.0 mL of Acetonitrile.
-
Standard Spiking (Self-Validation): Prepare a parallel sample spiked with a known concentration (e.g., 0.10% w/w) of Certified Reference Materials (CRMs) for Impurities A, B, and C.
-
Causality: Spiking acts as an internal system suitability test. It confirms that the derivatization matrix does not suppress the MS ionization or alter the UV absorbance of the target impurities, validating the recovery rate and ensuring the method is self-validating[3].
-
-
LC-MS/UV Analysis: Inject 10 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Monitor at 254 nm and via ESI+ MS. Calculate the RRF for each impurity against the derivatized main peak to ensure accurate ICH Q3A reporting.
References
-
BOC Sciences. "CAS 59020-44-9 (4-Phenylthiazole-2-carboxylic acid)".
-
Google Patents. "HK1185879B - Pharmaceutically active compounds as axl inhibitors". 1
-
Università degli Studi di Parma. "Novel Adjuvant Strategies to overcome Antimicrobial Resistance". 7
-
Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide". 8
-
Wolfabio. "Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison". 6
-
Mettler Toledo. "reaction analysis - Mettler Toledo". 9
-
AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". 3
-
Europa.eu. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". 4
-
NIH.gov. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC". 2
Sources
- 1. HK1185879B - Pharmaceutically active compounds as axl inhibitors - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 7. repository.unipr.it [repository.unipr.it]
- 8. tasianinch.com [tasianinch.com]
- 9. mt.com [mt.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenylthiazole-2-carbonyl chloride
This document provides essential, immediate safety and logistical information for the proper disposal of 4-Phenylthiazole-2-carbonyl chloride. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the responsible management of this reactive chemical.
A Note on Scientific Diligence: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Phenylthiazole-2-carbonyl chloride was not located. The following procedures are therefore grounded in the well-established chemical principles governing its primary functional groups: the highly reactive acyl chloride and the biologically active phenylthiazole moiety. This guidance is informed by the safety data of closely related analogs.[1][2]
Hazard Assessment: Understanding the Reactivity and Toxicity
4-Phenylthiazole-2-carbonyl chloride is a compound that demands careful handling due to its inherent reactivity and potential toxicity. The primary hazards stem from the acyl chloride functional group, which is known for its vigorous and exothermic reaction with nucleophiles, particularly water.[1][3] This reaction, known as hydrolysis, proceeds rapidly to form the corresponding carboxylic acid (4-phenylthiazole-2-carboxylic acid) and hydrogen chloride (HCl) gas.[4][5] The evolution of corrosive HCl gas presents a significant inhalation hazard.[1]
The phenylthiazole component suggests that the compound and its degradation products may exhibit biological activity and potential toxicity. Thiazole derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Therefore, it is crucial to prevent exposure and release into the environment.
A summary of the anticipated hazards is presented below:
| Hazard Category | Anticipated Hazard | Rationale and Precautionary Statements |
| Physical Hazards | Reacts violently with water.[1][2] | The acyl chloride group undergoes rapid, exothermic hydrolysis. Avoid contact with moisture. All disposal procedures must be designed to control this reaction. |
| Health Hazards | Causes severe skin burns and eye damage.[1][2] | The compound is corrosive. The hydrolysis product, HCl, is also highly corrosive. |
| Toxic if inhaled.[1] | Inhalation of the compound or the HCl gas produced upon contact with moisture can cause severe respiratory irritation and damage. | |
| Harmful if swallowed.[5] | Thiazole derivatives can exhibit systemic toxicity. | |
| Environmental Hazards | Potentially harmful to aquatic life. | Thiazole-containing compounds should not be allowed to enter drains or waterways.[6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the corrosive and reactive nature of 4-Phenylthiazole-2-carbonyl chloride, a stringent PPE protocol is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the chemical and violent reactions.[3] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the corrosive material.[3] |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | All handling and disposal must be conducted in a certified chemical fume hood. | To contain and exhaust the corrosive HCl gas produced during neutralization.[1] |
Step-by-Step Disposal Protocol: Controlled Neutralization
The core principle for the safe disposal of 4-Phenylthiazole-2-carbonyl chloride is controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into its corresponding carboxylate salt, which is significantly less hazardous. This protocol is designed for small quantities (typically < 5g) of the compound.
3.1. Preparation of the Neutralizing Solution
-
In a chemical fume hood, place a beaker of appropriate size in an ice-water bath to manage the exothermic reaction.
-
Add a magnetic stir bar to the beaker and begin moderate stirring.
-
Prepare a 5-10% aqueous solution of a base. Two common options are:
-
Sodium Bicarbonate (NaHCO₃): A weaker base that will react less vigorously, offering greater control. This is the recommended choice for initial neutralization.
-
Sodium Hydroxide (NaOH): A strong base that will react more rapidly and exothermically. Use with extreme caution.[3]
-
3.2. Controlled Addition and Neutralization
-
If the 4-Phenylthiazole-2-carbonyl chloride is a solid, it can be added in very small portions directly to the stirring basic solution.
-
If it is a liquid, or to improve control, first dissolve the compound in a minimal amount of a water-miscible organic solvent that does not react with acyl chlorides, such as acetone or tetrahydrofuran (THF).[3]
-
Using a pipette or dropping funnel, add the 4-Phenylthiazole-2-carbonyl chloride solution dropwise to the cold, stirring basic solution. The addition must be slow and deliberate.
-
Observe the reaction. Vigorous gas evolution (carbon dioxide if using bicarbonate) and heat generation are expected. Maintain a slow addition rate to prevent the reaction from becoming too vigorous.
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then warm to room temperature and continue stirring for at least another hour to ensure the reaction is complete.
3.3. Final pH Verification and Waste Collection
-
Once the reaction has subsided and the mixture has returned to room temperature, check the pH of the solution using a pH strip or meter.
-
The final pH should be between 6 and 8. If the solution is still acidic, add more basic solution dropwise until the desired pH is achieved.
-
The resulting neutralized solution contains the sodium salt of 4-phenylthiazole-2-carboxylic acid, sodium chloride, and the organic solvent (if used).
-
This final solution must be collected in a clearly labeled hazardous waste container. The label should include: "Hazardous Waste," the chemical constituents (e.g., "Neutralized 4-Phenylthiazole-2-carbonyl chloride solution containing acetone"), and the approximate concentrations.
-
Arrange for pickup and disposal by a certified environmental management company in accordance with all federal, state, and local regulations.[6] Do not pour the neutralized solution down the drain.
Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-Phenylthiazole-2-carbonyl chloride.
Caption: Decision workflow for the safe disposal of 4-Phenylthiazole-2-carbonyl chloride.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, and it is safe to do so, open a window.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.
-
Decontamination: Clean the spill area with a soap and water solution. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office as per your institution's policy.
References
-
Ashland. (2019, November 22). Safety Data Sheet. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Phenylthiazole-2-thiol. Retrieved from [Link]
-
Capot Chemical. (2026, January 21). MSDS of 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Titanium(IV) chloride. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-Phenylthiazole-2-carbonylchloride
Handling 4-Phenylthiazole-2-carbonylchloride requires a rigorous understanding of its chemical reactivity. As an acyl chloride (acid chloride), this compound is a highly reactive electrophile utilized extensively in drug development for synthesizing amides, esters, and complex heterocyclic derivatives. However, the very properties that make it a potent synthetic tool also make it a severe occupational hazard.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operation, and disposal of this reagent.
Part 1: Mechanistic Hazard Analysis
To handle 4-Phenylthiazole-2-carbonylchloride safely, one must first understand why it is dangerous. The primary threat does not stem solely from the compound itself, but from its violent reactivity with ambient moisture.
When exposed to water—whether in the air, on sweaty skin, or within the mucous membranes of the eyes and respiratory tract—the electrophilic carbonyl carbon undergoes a rapid nucleophilic attack[1]. This hydrolysis reaction forms a tetrahedral intermediate that collapses to yield 4-phenylthiazole-2-carboxylic acid and hydrogen chloride (HCl) gas [2].
Inhalation of the generated HCl gas can lead to severe lung inflammation and delayed pulmonary edema, which can be fatal within 48 hours[3]. Furthermore, the delayed corrosion characteristic of acyl chlorides means that tissue damage can continue even after initial exposure.
Figure 1: Mechanism of 4-Phenylthiazole-2-carbonylchloride hydrolysis and hazard generation.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly reactive acyl chlorides. Every piece of protective equipment must be selected to mitigate the specific threat of lachrymatory vapors and corrosive HCl generation.
Table 1: Quantitative PPE and Hazard Data Summary
| Parameter | Specification / Value | Causality / Scientific Rationale |
| Primary Hazard | Water-Reactive, Lachrymator | Rapidly forms HCl gas upon contact with moisture; causes severe tearing and disorientation. |
| Hand Protection | Butyl Rubber or Heavy Nitrile (>8 mil) | Standard latex degrades instantly upon contact with acid chlorides. Double-gloving is mandatory[3]. |
| Eye Protection | Non-vented Splash Goggles | Acid chloride vapors easily bypass standard safety glasses, causing permanent corneal damage[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Splashes can rapidly degrade standard cotton and cause severe dermal burns. |
| HCl Exposure Limit | 2 ppm (Ceiling Limit) | Highly toxic byproduct; requires strict fume hood face velocity (>100 fpm) to prevent inhalation[3]. |
| Quenching Agent | 1M | Exothermic neutralization requires cooling to prevent solvent boiling and toxic splattering. |
Part 3: Experimental Protocol: Safe Handling and Acylation
To ensure scientific integrity and safety, the handling of 4-Phenylthiazole-2-carbonylchloride must be treated as a self-validating system: if moisture is excluded, the hazard is minimized, and the reaction yield is maximized.
Step-by-Step Methodology: Anhydrous Acylation
-
Environmental Isolation (Apparatus Preparation): Flame-dry or oven-dry all reaction glassware. Assemble the apparatus while hot and cool it under a continuous stream of dry Argon or Nitrogen. Causality: Even microscopic layers of surface condensation will hydrolyze the acid chloride, killing your reagent stoichiometry and generating pressurized HCl gas inside the vessel.
-
Acid Scavenging (Base Addition): Dissolve your target nucleophile (e.g., a primary amine) in an anhydrous, aprotic solvent (e.g., Dichloromethane or THF). Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. Causality: The base acts as an acid scavenger. Because HCl is formed during the aminolysis reaction, the base neutralizes it to form an ammonium chloride salt, preventing the HCl from protonating your nucleophile and halting the reaction[1][2].
-
Reagent Transfer: Weigh the 4-Phenylthiazole-2-carbonylchloride inside a glovebag or under a positive pressure of inert gas. If prepared as a stock solution, transfer it using a thoroughly dried, gas-tight syringe.
-
Controlled Addition: Cool the nucleophile/base solution to 0°C using an ice bath. Add the acid chloride solution dropwise. Causality: Nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal degradation of the product and dangerous solvent boil-off.
-
Reaction Quenching: Upon reaction completion, quench the mixture by slowly adding ice-cold saturated aqueous sodium bicarbonate (
). Causality: gently neutralizes unreacted acid chloride and amine hydrochloride salts without generating the explosive heat associated with adding pure water or strong bases.
Figure 2: Step-by-step operational workflow for anhydrous reagent transfer and handling.
Part 4: Emergency Response and Disposal Plans
Spill Response
-
DO NOT USE WATER. Adding water to an acid chloride spill causes a violent exothermic reaction, rapidly aerosolizing corrosive HCl gas and creating a massive inhalation hazard.
-
Small Spills (<100 mL): Absorb immediately with inert materials such as dry sand or vermiculite. Carefully neutralize the absorbed residue with solid calcium carbonate or sodium bicarbonate. Double-bag the waste and label it for hazardous disposal[4].
-
Large Spills: Evacuate the laboratory immediately. Only trained hazmat personnel wearing self-contained breathing apparatus (SCBA) and fully encapsulated chemical suits should respond.
Exposure Protocols
-
Skin/Eye Contact: Immediately utilize the nearest safety shower or eyewash station. Flush continuously with large quantities of cold water for a minimum of 15 minutes[3]. Crucial Note: Because of the delayed corrosion effect of acyl chlorides, washing must continue even if the initial stinging sensation subsides. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air immediately. Stinging of the nose or tearing eyes is the first sign of overexposure. Monitor closely for up to 48 hours, as pulmonary edema can be severely delayed.
Waste Management
Never dispose of raw 4-Phenylthiazole-2-carbonylchloride directly into organic waste streams. Empty containers and residual reagent must be slowly quenched by adding them dropwise to a vigorously stirred, ice-cold solution of dilute NaOH or
Part 5: References
-
Acid Chlorides and Chloroformates - Safety and Handling. BASF.
-
Standard Operating Procedure: Hydrochloric Acid. UC Merced Environmental Health & Safety.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
-
21.4: Chemistry of Acid Halides. Chemistry LibreTexts.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
